molecular formula C12H8O3 B11764211 5-(2-Formylphenyl)furan-2-carbaldehyde

5-(2-Formylphenyl)furan-2-carbaldehyde

Cat. No.: B11764211
M. Wt: 200.19 g/mol
InChI Key: IAOIRJFCSFEPEI-UHFFFAOYSA-N
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Description

5-(2-Formylphenyl)furan-2-carbaldehyde is an organic compound with the CAS registry number 886509-16-6 . Its molecular formula is C 12 H 8 O 3 , and it has a molecular weight of 200.19 g/mol . The compound features a furan ring linked to a benzaldehyde moiety, presenting two formyl functional groups that make it a valuable bifunctional building block in synthetic chemistry . As a derivative of furfural, a platform chemical obtained from renewable biomass, this compound falls within the scope of green chemistry research . While specific biological or mechanistic studies on this exact molecule are not reported in the searched literature, related aryl furan aldehydes have been investigated for various biological activities and are used in the synthesis of more complex chemical structures . Researchers might explore its utility as a key intermediate in multi-component reactions, such as the Bidginelli reaction, for creating pharmacologically active heterocycles . It may also serve as a precursor in the development of polymers or functional materials . This product is intended for research use only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

5-(2-formylphenyl)furan-2-carbaldehyde

InChI

InChI=1S/C12H8O3/c13-7-9-3-1-2-4-11(9)12-6-5-10(8-14)15-12/h1-8H

InChI Key

IAOIRJFCSFEPEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(O2)C=O

Origin of Product

United States

Foundational & Exploratory

Engineering Biaryl Dialdehyde Linkers for Covalent Organic Frameworks: A Technical Guide to Synthesis and Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Covalent Organic Frameworks (COFs) represent a paradigm shift in reticular chemistry, offering atomically precise, porous crystalline polymers constructed entirely from light elements. Among the diverse linkage chemistries available, imine-linked COFs synthesized via dynamic covalent chemistry (DCC) dominate the field due to their balance of thermodynamic stability and synthetic accessibility.

This whitepaper provides an in-depth technical analysis of biaryl dialdehyde linkers —specifically focusing on biphenyl-4,4'-dicarboxaldehyde (BPDA) and its derivatives. By extending the π-conjugated system compared to single-ring analogues, biaryl linkers fundamentally alter the framework's dihedral geometry, pore aperture, and hydrophobicity. These structural nuances make biaryl-based COFs exceptionally potent candidates for targeted drug delivery systems.

Mechanistic Rationale: The Superiority of Biaryl Linkers

The selection of a dialdehyde linker is not merely a matter of spacer length; it dictates the entire topological evolution and functional capacity of the COF.

Steric Interactions and Dihedral Geometry

Unlike 1,4-benzenedicarboxaldehyde (BDA), which is strictly planar, the biphenyl core in BPDA exhibits an optimal dihedral angle of approximately 44° between the two phenyl rings[1]. This intrinsic twist serves a critical structural purpose:

  • Polymorph Suppression: The steric repulsion between the twisted phenyl rings and the incoming amine monomers reduces the number of accessible conformers during imine bond formation. This steric interaction can be actively engineered to force the framework into highly desirable topologies (e.g., Kagome/kgm nets) while sterically hindering unwanted polymorphic square-lattice (sql) formations[2].

  • Enhanced Crystallinity: By locking the conformers, the reversibility of the imine condensation is channeled more efficiently into the thermodynamically favored crystalline state, reducing amorphous defects[1].

Pore Expansion and Hydrophobic Microenvironments

Replacing a single-ring linker with a biaryl dialdehyde systematically expands the pore channel width. For instance, in metalloporphyrin-based 2D COFs, substituting BDA with BPDA expands the channel width from 21 Å to 24 Å. In the context of drug delivery, this expanded, highly conjugated biaryl surface creates an ideal hydrophobic microenvironment, maximizing non-covalent loading capacities for aromatic chemotherapeutics via robust π-π stacking[3].

Solvothermal Synthesis & Activation Protocol

The synthesis of imine-linked biaryl COFs relies on the delicate balance of forward condensation and reverse hydrolysis. The following protocol outlines a self-validating system for synthesizing a highly crystalline BPDA-based COF.

Causality of Experimental Conditions
  • Solvent System (1,4-Dioxane / Mesitylene): A binary solvent mixture is mandatory. 1,4-Dioxane provides the necessary polarity to solubilize the BPDA and polyamine monomers. Mesitylene acts as a non-solvent for the growing oligomers. As the polymer chain extends, the mesitylene induces controlled precipitation, driving the system toward crystallization rather than amorphous gelation[2].

  • Catalyst and Modulator (Aqueous Acetic Acid): The addition of 6M aqueous acetic acid serves a dual purpose. The acid protonates the amine, increasing its electrophilicity for nucleophilic attack by the aldehyde. Crucially, the water introduced by the aqueous acid accelerates the reverse reaction (hydrolysis). This "error correction" mechanism dissolves kinetically trapped amorphous domains, allowing them to reform into the thermodynamically stable crystalline lattice[1].

Step-by-Step Synthesis Methodology
  • Monomer Preparation: In a 10 mL Pyrex tube, add precisely weighed stoichiometric amounts of biphenyl-4,4'-dicarboxaldehyde (BPDA) and the chosen polyamine (e.g., tetrakis(4-aminophenyl)methane, TAPM).

  • Solvent Addition: Add a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene (total volume typically 2-3 mL per 0.1 mmol of monomers). Sonicate for 10 minutes to ensure a homogeneous dispersion.

  • Catalysis: Inject 0.2 mL of 6M aqueous acetic acid.

  • Degassing: Subject the tube to three consecutive freeze-pump-thaw cycles using liquid nitrogen. This step is critical to remove dissolved oxygen, preventing the oxidative degradation of the amine precursors at elevated temperatures. Flame-seal the tube under vacuum.

  • Solvothermal Condensation: Place the sealed tube in an isothermal oven at 120 °C for 72 hours. An undisturbed environment is required to promote uniform crystal nucleation.

  • Isolation: Cool the tube to room temperature, break the seal, and collect the crude precipitate via centrifugation (8000 rpm, 10 mins).

Activation and Self-Validation (Quality Control)

Standard drying collapses the delicate mesopores of biaryl COFs due to high capillary forces.

  • Soxhlet Extraction: Wash the crude COF in a Soxhlet extractor with anhydrous THF for 24 hours, followed by methanol for 24 hours. Rationale: This removes unreacted monomers and low-molecular-weight oligomers trapped within the pores[2].

  • Supercritical CO₂ Drying: Exchange the methanol with liquid CO₂, then raise the temperature and pressure past the critical point (31.1 °C, 73.8 bar) to dry the framework without liquid-gas phase boundaries.

  • Validation:

    • FTIR: Confirm the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the emergence of the imine C=N stretch (~1620 cm⁻¹).

    • PXRD: Verify crystallinity against simulated powder patterns.

    • BET Analysis: Conduct N₂ adsorption at 77 K to confirm permanent porosity and calculate the specific surface area.

SynthesisWorkflow Monomers Monomers (BPDA + Polyamine) Conditions Solvothermal Conditions (Dioxane/Mesitylene, AcOH) Monomers->Conditions DCC Dynamic Covalent Chemistry (Imine Formation) Conditions->DCC CrudeCOF Crude COF Precipitate DCC->CrudeCOF Activation Activation (Soxhlet + scCO2) CrudeCOF->Activation PureCOF Highly Crystalline Biaryl COF Activation->PureCOF

Fig 1. Solvothermal synthesis and activation workflow for imine-linked biaryl COFs.

Biomedical Application: Precision Drug Delivery

Biaryl-linked COFs exhibit exceptional potential as nanocarriers. Their high surface area allows for massive drug payloads, while their inherent biocompatibility and tunable pore environments enable precision pharmacokinetics[4].

Mechanism of Encapsulation and Release

The encapsulation of hydrophobic chemotherapeutics (e.g., Doxorubicin, 5-Fluorouracil) relies heavily on supramolecular interactions. The extended biaryl network provides a massive platform for π-π stacking with the aromatic rings of the drug, supplemented by hydrogen bonding with the imine nitrogen atoms[3].

Release is achieved via a stimuli-responsive mechanism. Imine bonds are stable at physiological pH (7.4) but undergo partial protonation and accelerated hydrolysis in mildly acidic environments (pH 5.0 - 6.5), such as the tumor microenvironment or intracellular endosomes[5]. This triggers a localized, controlled release of the therapeutic payload.

Drug Loading Protocol
  • Preparation: Suspend 50 mg of the activated biaryl COF in 10 mL of a highly concentrated drug solution (e.g., 5 mg/mL Doxorubicin in a suitable solvent like ethanol or hexane)[3][6].

  • Equilibration: Stir the suspension continuously in the dark at room temperature for 48 hours to ensure maximum diffusion into the mesopores.

  • Isolation: Centrifuge the mixture to collect the drug-loaded COF. Wash briefly with fresh solvent to remove loosely surface-adsorbed molecules, ensuring that the quantified payload is strictly pore-encapsulated.

  • Quantification: Analyze the supernatant using UV-Vis spectroscopy to calculate the drug loading capacity (DLC) by subtracting the remaining drug mass from the initial input.

In Vitro Drug Release Protocol
  • Simulation: Disperse 10 mg of the drug-loaded COF into two separate dialysis bags (MWCO 3500 Da).

  • Media: Submerge one bag in 50 mL of Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating blood circulation) and the other in PBS at pH 5.0 (simulating the tumor microenvironment)[6].

  • Incubation: Maintain at 37 °C with gentle shaking.

  • Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), extract 1 mL of the release medium and replace it with 1 mL of fresh buffer. Quantify the released drug via UV-Vis or HPLC.

DrugDelivery COF Activated Biaryl COF (High Surface Area) Loading Pore Encapsulation (π-π Stacking & H-Bonding) COF->Loading Drug Hydrophobic Drug (e.g., Doxorubicin) Drug->Loading LoadedCOF Drug-Loaded COF Nanocarrier Loading->LoadedCOF Stimulus Tumor Microenvironment (Mildly Acidic pH 5.0-6.5) LoadedCOF->Stimulus Release Controlled Drug Release (Imine Protonation/Cleavage) Stimulus->Release

Fig 2. Mechanism of drug loading via non-covalent interactions and stimuli-responsive release.

Quantitative Analysis: Linker Impact on COF Properties

The choice between a single-ring dialdehyde and a biaryl dialdehyde drastically alters the physicochemical profile of the resulting framework. Table 1 summarizes the impact of utilizing biphenyl-4,4'-dicarboxaldehyde (BPDA) versus 1,4-benzenedicarboxaldehyde (BDA) in standard 2D porphyrin-based COF architectures.

Table 1: Comparative Properties of BDA vs. BPDA Linked COFs

Property / MetricBDA-Linked COF (e.g., COF-366)BPDA-Linked COF (e.g., COF-367)Mechanistic Impact for Drug Delivery
Linker Core Structure Single Phenyl RingBiphenyl RingIncreased hydrophobicity; enhanced π-π stacking.
Dihedral Angle ~0° (Planar)~44° (Twisted)Steric hindrance prevents pore collapse; locks conformers.
Pore Channel Width ~21 Å~24 ÅAccommodates larger molecular weight chemotherapeutics.
BET Surface Area ~1300 m²/g>1800 m²/gHigher total volume for drug encapsulation (higher DLC).
Chemical Stability ModerateHighExtended conjugation shields imine bonds from premature hydrolysis.

References

1.7 2. 3.6 4. 5.2 6. 4 7.5 8.3 9.1

Sources

Physicochemical Profiling and Organic Solvent Solubility of 5-(2-Formylphenyl)furfural: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of preclinical drug development and synthetic organic chemistry, the accurate determination of a compound's solubility profile is a critical prerequisite for assay design, formulation, and pharmacokinetic modeling. 5-(2-Formylphenyl)furfural —systematically known as 5-(2-formylphenyl)furan-2-carbaldehyde—is a specialized biaryl dialdehyde compound noted for its antimicrobial properties and utility as a synthetic building block[1][2].

Because this compound possesses two highly reactive aldehyde moieties and a rigid, planar hydrophobic core, its solvation behavior is highly dependent on the dielectric constant and hydrogen-bonding capacity of the solvent. This whitepaper provides an in-depth technical framework for understanding its solvation mechanics and outlines a self-validating, authoritative protocol for determining its quantitative thermodynamic solubility in organic solvents.

Solvation Mechanics & Physicochemical Properties

The molecular architecture of 5-(2-Formylphenyl)furfural (C₁₂H₈O₃) consists of a furan ring covalently linked to a phenyl ring, with each ring bearing a formyl (aldehyde) group[2]. This structure dictates its interaction with various solvent matrices:

  • Lipophilicity vs. Hydrophilicity: The extensive π-conjugation across the biaryl system renders the molecule highly lipophilic. The absence of strong hydrogen-bond donors (such as -OH or -NH₂ groups) severely restricts its ability to interact with water networks, leading to its functional insolubility in aqueous media[1].

  • Aprotic Solvation: The compound exhibits high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF)[1]. DMSO effectively solvates the molecule through strong dipole-dipole interactions with the carbonyl oxygens, while THF utilizes its ethereal oxygen to coordinate with the electron-deficient regions of the aromatic rings.

Table 1: Core Physicochemical and Solubility Profile
ParameterValue / ObservationMechanistic Rationale
Molecular Formula C₁₂H₈O₃Dictates baseline molecular weight and atomic composition[2].
Molecular Weight 200.19 g/mol Optimal size for membrane permeability, but requires solvent carrier for assays[2].
Solubility in DMSO SolubleHigh dielectric constant disrupts the solid crystal lattice effectively[1].
Solubility in THF SolubleModerate polarity and aprotic nature stabilize the dialdehyde structure[1].
Solubility in Water InsolubleHigh hydrophobic surface area and lack of H-bond donors prevent aqueous dissolution[1].

Methodological Framework: The Isothermal Shake-Flask Protocol

While qualitative solubility guides initial solvent selection, drug development requires precise quantitative data (e.g., mg/mL). The isothermal shake-flask method is universally recognized by the World Health Organization (WHO) and pharmaceutical regulatory bodies as the "gold standard" for determining equilibrium solubility[3][4].

The following protocol is designed as a self-validating system : it incorporates kinetic sampling to prove that thermodynamic equilibrium has been achieved, rather than capturing a transient supersaturated state.

Step-by-Step Methodology

Step 1: Saturation Preparation

  • Weigh approximately 50 mg of 5-(2-Formylphenyl)furfural into a 5 mL amber glass vial. Causality: Amber glass is mandatory to prevent potential photo-oxidation of the light-sensitive aldehyde groups during the prolonged equilibration phase.

  • Add 1.0 mL of the target organic solvent (e.g., DMSO, THF, or Ethanol). Ensure that a visible excess of solid remains at the bottom of the vial. If all solid dissolves, add more compound in 10 mg increments until a persistent suspension is achieved.

Step 2: Isothermal Equilibration 3. Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the calculated solubility. 4. Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C (or 37.0 °C for biological assay relevance) with an agitation speed of 300 rpm[3]. 5. Self-Validation Sampling: Extract 50 µL aliquots at 24, 48, and 72 hours[3]. Equilibrium is mathematically validated only when the concentration difference between two consecutive time points (e.g., 48h and 72h) is ≤ 5%[3].

Step 3: Phase Separation 6. Centrifuge the extracted aliquots at 10,000 rpm for 10 minutes to pellet the undissolved solute. 7. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE must be used instead of Nylon or PES because PTFE is chemically inert to aggressive organic solvents like DMSO and THF, preventing the leaching of extractable polymers that could interfere with downstream UV detection.

G Start Excess Solute Addition 5-(2-Formylphenyl)furfural Equilibration Isothermal Equilibration (Shake-Flask, 25°C, 24-72h) Start->Equilibration Solvent Organic Solvent Selection (DMSO, THF) Solvent->Equilibration Separation Phase Separation (PTFE Filtration) Equilibration->Separation Equilibrium Reached Analysis HPLC-UV Quantification (Supernatant Analysis) Separation->Analysis Supernatant Validation Thermodynamic Equilibrium (ΔC ≤ 5% between timepoints) Analysis->Validation Data Processing

Figure 1: Workflow for determining thermodynamic solubility via the isothermal shake-flask method.

Analytical Quantification (HPLC-UV)

To quantify the dissolved 5-(2-Formylphenyl)furfural, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is vastly superior to simple UV-Vis spectroscopy.

Causality for Analytical Choice: Simple UV-Vis cannot distinguish between the intact dialdehyde and potential degradation products (e.g., carboxylic acids formed via auto-oxidation of the formyl groups). HPLC resolves these species chronologically, ensuring that the solubility value reflects only the intact active pharmaceutical ingredient (API)[4].

HPLC Parameters & Data Interpretation
  • Column: C18 Reverse-Phase (e.g., 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Water/Acetonitrile (40:60 v/v) with 0.1% Formic Acid to suppress ionization and ensure sharp peak shapes.

  • Detection: UV absorbance at the compound's empirically determined λmax (typically around 254-280 nm for conjugated biaryl systems).

  • Dilution Protocol: Because organic solvents like DMSO can dissolve massive quantities of lipophilic compounds, the filtered supernatant must be serially diluted (e.g., 1:100 or 1:1000) in the mobile phase prior to injection. Failing to do so will saturate the UV detector and result in non-linear Beer-Lambert behavior, invalidating the calibration curve[4].

By plotting the peak area of the diluted samples against a highly controlled, multi-point calibration curve of 5-(2-Formylphenyl)furfural standards, researchers can calculate the exact thermodynamic solubility limit of the compound in their chosen organic solvent.

Conclusion

The successful integration of 5-(2-Formylphenyl)furfural into biological assays or synthetic pipelines relies heavily on understanding its solvation limits. While it demonstrates excellent qualitative solubility in DMSO and THF and insolubility in water, quantitative profiling must be conducted rigorously. By employing the isothermal shake-flask method coupled with HPLC-UV analysis, researchers establish a self-validating loop that guarantees the chemical integrity and thermodynamic accuracy of their solubility data.

References

1.[1] Vulcanchem. This compound () for sale. Retrieved from: 2.[2] Vulcanchem. This compound CAS. Retrieved from: 3.[3] World Health Organization (WHO). Annex 4: Report template for equilibrium solubility experiments. Retrieved from: 4.[4] ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Retrieved from:

Sources

Tuning the Electronic Landscape: A Technical Guide to 5-Aryl-Furan-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist navigating the intersection of medicinal chemistry and organic materials, I approach the 5-aryl-furan-2-carbaldehyde scaffold not merely as a static chemical entity, but as a highly tunable, dynamic electronic system. These derivatives are privileged structures, serving as critical intermediates for everything from ErbB family kinase inhibitors to pyrazolino[60]fullerene derivatives used in organic photovoltaics.

This whitepaper dissects the electronic properties, synthetic assembly, and electrochemical characterization of these molecules, providing field-proven, self-validating protocols for researchers and drug development professionals.

The Electronic Paradigm: Push-Pull Dynamics

The core of the 5-aryl-furan-2-carbaldehyde system lies in its Donor-π-Acceptor (D-π-A) architecture. The furan ring is a superior π-conjugation bridge compared to benzene. Because furan possesses a lower aromatic stabilization energy (approx. 16 kcal/mol vs. 36 kcal/mol for benzene), it offers less resistance to electron delocalization. This facilitates a highly efficient intramolecular charge transfer (ICT) from the electron-donating aryl group at the C5 position to the electron-withdrawing formyl group at the C2 position.

By altering the para-substituent on the aryl ring, we can predictably modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, directly impacting the molecule's photophysical and redox properties.

G A Donor (5-Aryl Group) B π-Bridge (Furan Ring) A->B Electron Donation C Acceptor (2-Carbaldehyde) B->C Conjugation

Fig 1: Donor-π-Acceptor (Push-Pull) electronic architecture of 5-aryl-furan-2-carbaldehyde.

Synthetic Assembly & Validation

The most robust method for assembling this scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While Meerwein arylation is an alternative, it often suffers from competitive side reactions and lower yields . The protocol below is engineered with built-in causality and self-validation mechanisms to ensure reproducibility and high fidelity, drawing upon optimized one-pot methodologies .

Protocol 1: Self-Validating Suzuki-Miyaura Synthesis

Objective: Synthesize 5-(4-methoxyphenyl)furan-2-carbaldehyde. Causality in Design: We utilize


 because its zero-valent state readily undergoes oxidative addition with the electron-deficient 5-bromo-2-furaldehyde. Potassium carbonate (

) is selected as a mild base; stronger bases (like

) risk triggering a Cannizzaro-type disproportionation of the sensitive aldehyde moiety.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-2-furaldehyde (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and a biphenyl internal standard (0.1 eq).

    • Validation Step: The biphenyl standard is inert and allows for absolute quantitative conversion tracking via HPLC, eliminating relative integration errors.

  • Degassing: Add a solvent mixture of Toluene/Ethanol (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid, a common yield-killing side reaction.

  • Catalyst & Base Addition: Under positive

    
     pressure, add 
    
    
    
    (0.05 eq) and a degassed 2M aqueous
    
    
    solution (2.0 eq).
  • Reaction Execution: Heat the biphasic mixture to 80°C with vigorous stirring (1000 rpm) for 6 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in ethyl acetate, and analyze via HPLC. The reaction is self-validated as complete when the ratio of product to biphenyl standard reaches a stable plateau and starting material is <1%.

  • Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous

    
    , and purify via silica gel chromatography (Hexanes/EtOAc).
    

G Step1 1. Oxidative Addition Pd(0) + 5-Bromo-2-furaldehyde Step2 2. Base Activation K2CO3 addition Step1->Step2 Step3 3. Transmetalation Arylboronic Acid Step2->Step3 Step4 4. Reductive Elimination Product + Pd(0) Step3->Step4 Step4->Step1 Catalyst Regeneration

Fig 2: Catalytic cycle for the Suzuki-Miyaura synthesis of 5-aryl-furan-2-carbaldehyde.

Electrochemical Profiling

To utilize these derivatives in materials science—such as tuning the electron affinity of pyrazolino[60]fullerenes for organic solar cells —we must precisely quantify their electronic properties. Cyclic Voltammetry (CV) is the gold standard for this.

Protocol 2: Cyclic Voltammetry for HOMO/LUMO Determination

Causality in Design: Tetrabutylammonium hexafluorophosphate (


) is chosen as the supporting electrolyte because the non-coordinating 

anion prevents unwanted interactions with the oxidized furan radical cation.

Step-by-Step Methodology:

  • Cell Assembly: Prepare a 0.1 M solution of

    
     in anhydrous, HPLC-grade acetonitrile. Dissolve the 5-aryl-furan-2-carbaldehyde derivative to a concentration of 1.0 mM.
    
  • Electrode Setup: Use a glassy carbon working electrode, a platinum wire counter electrode, and an

    
     non-aqueous reference electrode.
    
  • Degassing: Purge the solution with dry

    
     for 10 minutes to remove dissolved oxygen, which would otherwise produce a massive reduction wave at ~ -1.0 V, masking the analyte's LUMO signal.
    
  • Scanning: Run the CV scan at a sweep rate of 50 mV/s. Record the onset oxidation potential (

    
    ) and onset reduction potential (
    
    
    
    ).
  • Self-Validation (Internal Referencing): After the initial scan, spike the solution with 1.0 mM Ferrocene (Fc). Run a second scan. The reversible

    
     redox couple must appear. By referencing all potentials to the 
    
    
    
    half-wave potential, we self-validate the data against any reference electrode drift.

G Prep Sample Prep (0.1M TBAPF6) Degas Degassing (N2 purge) Prep->Degas Scan CV Scanning (Glassy C, Ag/AgCl) Degas->Scan Analyze Data Extraction (HOMO/LUMO) Scan->Analyze

Fig 3: Electrochemical workflow for determining HOMO/LUMO energy levels via Cyclic Voltammetry.

Quantitative Electronic Data

The table below synthesizes the typical electronic properties of 5-aryl-furan-2-carbaldehyde derivatives based on the nature of the aryl substituent. The data clearly illustrates how electron-withdrawing groups (EWGs) stabilize both the HOMO and LUMO, while electron-donating groups (EDGs) destabilize them, effectively tuning the bandgap.

Aryl Substituent (C5)Electronic NatureAbsorption

(nm)
HOMO (eV)LUMO (eV)Bandgap (

, eV)
4-Methoxyphenyl Strong Donor (EDG)~ 355-5.45-2.652.80
Phenyl Neutral~ 330-5.80-2.803.00
4-Chlorophenyl Weak Acceptor~ 338-5.95-3.052.90
4-Nitrophenyl Strong Acceptor (EWG)~ 375-6.20-3.552.65

*Calculated from empirical CV data using the equations:


 eV and 

eV, referenced to Ferrocene.

Applications in Advanced Therapeutics

Beyond materials science, the electronic tunability of this scaffold is highly prized in medicinal chemistry. The furan-2-carbaldehyde moiety acts as a reactive electrophile that can form reversible covalent bonds with cysteine residues in target proteins, or serve as a rigid spacer. For instance, derivatives of this class have been heavily investigated as building blocks for antimicrobial chalcones and as core structural units in the development of ErbB family protein tyrosine kinase inhibitors, which are critical targets for the treatment of solid tumors .

By mastering the synthesis and electronic characterization of the 5-aryl-furan-2-carbaldehyde scaffold, researchers can rationally design molecules with precise redox potentials and binding affinities, accelerating both drug discovery and materials development.

References

  • Delgado, J. L., et al. (2019). Synthesis and Electrochemistry of New Furylpyrazolino[60]fullerene Derivatives by Efficient Microwave Radiation. Molecules, 25(1), 101. PMC. Available at:[Link]

  • Al-Wahaibi, L. H., et al. (2021). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Molecules, 26(8), 2274. PMC. Available at:[Link]

The Ambient Stability of Furan-Based Dialdehydes: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan-based platform chemicals are critical building blocks in the transition toward sustainable polymers and pharmaceuticals. While 5-hydroxymethylfurfural (HMF) is notoriously unstable under ambient conditions, furan-based dialdehydes—most notably 2,5-furandicarboxaldehyde (DFF) —exhibit vastly superior shelf-life and chemical resilience. This guide explores the mechanistic foundations of furan-dialdehyde stability, maps their degradation pathways under environmental stress, and provides self-validating experimental protocols for scientists requiring highly pure bio-based crosslinkers and synthons.

Mechanistic Foundations of Furan-Dialdehyde Stability

To understand the stability of DFF, one must first examine the instability of its precursor, HMF. HMF possesses both a nucleophilic hydroxymethyl group (-CH₂OH) and an electrophilic formyl group (-CHO). This dual functionality creates a high thermodynamic drive for intermolecular cross-reactivity. Under ambient storage, HMF undergoes spontaneous etherification, esterification, and aldol condensation, rapidly degrading into dark, insoluble polymeric networks known as humins ().

By oxidizing the hydroxymethyl group to a second formyl group, DFF fundamentally alters the molecule's reactivity profile. The removal of the reactive -OH group eliminates the primary vector for spontaneous condensation. Furthermore, the presence of two strongly electron-withdrawing aldehyde groups decreases the electron density across the furan ring. This resonance stabilization makes the furan core highly resistant to electrophilic attack and cycloadditions. Consequently, furan-based dialdehydes are chemically stable under standard ambient conditions (22°C, 1 atm) ().

Mechanistic_Stability HMF 5-Hydroxymethylfurfural (HMF) OH_Grp Nucleophilic -OH Group + Electrophilic -CHO HMF->OH_Grp DFF 2,5-Furandicarboxaldehyde (DFF) Ald_Grp Dual Electrophilic -CHO Groups DFF->Ald_Grp Degradation Intermolecular Cross-linking (Humin Formation) OH_Grp->Degradation Ambient Storage Stability Resonance Stabilization (No Cross-linking) Ald_Grp->Stability Ambient Storage

Fig 1. Structural divergence in ambient stability between HMF and DFF.

Degradation Pathways Under Ambient Stressors

While DFF is immune to self-polymerization, its dual aldehyde groups present a theoretical vulnerability to autoxidation and photolytic degradation .

  • Autoxidation: In the presence of ambient oxygen, aldehydes can undergo radical-mediated autoxidation. For DFF, this pathway leads to 5-formyl-2-furancarboxylic acid (FFCA) and eventually 2,5-furandicarboxylic acid (FDCA). However, the kinetic barrier for this reaction at room temperature without a transition-metal catalyst (e.g., Co/Mn/Br) is exceptionally high.

  • Photolytic Degradation: Prolonged exposure to high-energy light is the primary ambient risk. Ultraviolet light (>360 nm) provides sufficient energy to generate reactive oxygen species (ROS) in ambient air, driving the overoxidation of the formyl groups to carboxylic acids ().

Because of these slow degradation pathways, while DFF can be safely handled on the benchtop for days to weeks, long-term commercial storage protocols dictate keeping the compound at -20°C under an inert atmosphere to guarantee >99% analytical purity.

Experimental Protocols: Self-Validating Stability Assessment

To rigorously verify the shelf-life of furan-based dialdehydes for sensitive pharmaceutical applications, researchers must employ a self-validating analytical loop. The following protocol uses orthogonal techniques to ensure that observed stability is absolute, rather than an artifact of instrument limitation.

Phase 1: Stratified Sample Preparation

Causality: By preparing parallel aliquots in both the solid state and in 0.1M D₂O, we isolate solvation effects from intrinsic molecular instability.

  • Solid Aliquots: Dispense 10 mg of purified DFF into six amber glass vials and six clear glass vials.

  • Aqueous Aliquots: Dissolve DFF in 0.1M potassium phosphate buffer (pH 7.0) prepared with D₂O to a final concentration of 50 mM.

  • Environmental Stratification: Store samples under three distinct conditions:

    • Control: Dark, 22°C, N₂ atmosphere.

    • Ambient Test: Ambient laboratory light, 22°C, atmospheric air.

    • Accelerated Stress: UV-Vis chamber, 40°C, atmospheric air.

Phase 2: Orthogonal Validation Workflow

Causality: NMR provides absolute structural confirmation, while HPLC-UV provides the sensitivity required to detect trace degradants that fall below the NMR baseline.

  • Primary Validation (Quantitative ¹H NMR): At days 1, 7, 30, and 90, analyze the D₂O aliquots. Crucial Step: Spike the samples with a known concentration of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an inert internal standard. Track the integration of the DFF aldehyde protons (δ ~9.8 ppm) relative to the DSS peak. This ensures any signal reduction is a true mass loss.

  • Secondary Validation (HPLC-UV): Dissolve the solid aliquots in acetonitrile and inject them into a C18 reverse-phase column (UV detection at 280 nm). Track the emergence of peaks corresponding to FFCA and FDCA. If the NMR shows a 99% retention of the DFF signal, the HPLC must correspondingly show <1% combined area for FFCA/FDCA to close the mass balance loop.

Protocol_Workflow Prep Prepare DFF Aliquots (Solid & 0.1M Aqueous) Cond1 Control: Dark, 22°C, N2 Prep->Cond1 Cond2 Test: Light, 22°C, Air Prep->Cond2 Cond3 Stress: UV, 40°C, O2 Prep->Cond3 NMR 1H NMR Analysis (Internal Std: DSS) Cond1->NMR HPLC HPLC-UV Quantification (Track FFCA/FDCA) Cond1->HPLC Cond2->NMR Cond2->HPLC Cond3->NMR Cond3->HPLC

Fig 2. Self-validating experimental workflow for DFF stability assessment.

Quantitative Stability Data

The table below summarizes the comparative stability metrics of key furanic platform chemicals, demonstrating the superior resilience of dialdehydes.

CompoundFunctional GroupsPrimary Ambient DegradationShelf-Life (22°C, Air)Recommended Storage
5-HMF -OH, -CHOHumins formation (Polymerization)< 2 weeks-20°C, Inert Gas
Glutaraldehyde Aliphatic -CHOAldol condensationWeeks (in solution)2-8°C
DFF -CHO, -CHOTrace Autoxidation (to FFCA)> 12 months-20°C (Long-term)
OBMF Ether, -CHONegligible> 12 monthsAmbient

Implications for Drug Development and Bioconjugation

The ambient stability of DFF has profound implications for bioconjugation, specifically in replacing highly toxic and unstable aliphatic dialdehydes like glutaraldehyde.

When utilized as a crosslinking agent for enzyme immobilization, DFF exhibits predictable and highly stable behavior in aqueous solutions. Unlike glutaraldehyde, which exists in a chaotic equilibrium of enolic and polymeric forms, DFF forms only a mono-hydrated state without enolization. Furthermore, the Schiff bases (imines) formed between DFF and primary amines on proteins show exceptional stability over long storage times without forming side oxidation products. This is directly attributed to the conjugation of the imine bond with the furan ring, providing resonance stabilization that locks the bioconjugate in place (). For drug development professionals, this translates to longer shelf-lives for immobilized biocatalysts and highly reproducible batch-to-batch conjugation yields.

References

  • RSC Publishing. (2024). Closing the loop: polyimine thermosets from furfural derived bioresources. Polymer Chemistry.[Link]

  • National Institutes of Health (PMC). (2022). 2,5-Furandicarboxaldehyde as a bio-based crosslinking agent replacing glutaraldehyde for covalent enzyme immobilization. RSC Advances.[Link]

  • MDPI. (2022). Photocatalytic Aerobic Oxidation of Biomass-Derived 5-HMF to DFF over MIL-53(Fe)/g-C3N4 Composite. Catalysts.[Link]

Methodological & Application

Application Note: High-Yield Synthesis of 5-(2-Formylphenyl)furan-2-carbaldehyde via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale & Reaction Overview

The synthesis of highly functionalized bis-aldehydes, such as 5-(2-formylphenyl)furan-2-carbaldehyde, is of significant interest in drug discovery and materials science. This structural motif serves as a versatile precursor for macrocyclic ligand design, conjugated polymers, and complex pharmaceutical scaffolds.

Constructing this biaryl system requires a method that efficiently forms a C–C bond between a heteroaryl halide and an arylboronic acid without compromising the integrity of the highly reactive formyl groups. The palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier methodology for this transformation due to its mild conditions and exceptional functional group tolerance[1].

Mechanistic Causality

The reaction proceeds through a classic Pd(0)/Pd(II) catalytic cycle. The electron-deficient nature of 5-bromo-2-furaldehyde accelerates the initial oxidative addition of the Pd(0) catalyst[2]. Subsequently, the mild base (K₂CO₃) activates the 2-formylphenylboronic acid by forming a tetrahedral boronate anion, which is essential for transmetalation[3]. Finally, reductive elimination forges the C–C bond.

SuzukiMechanism Pd0 1. Active Catalyst Pd(0)L_n OxAdd 2. Oxidative Addition [Furan-Pd(II)-Br] Pd0->OxAdd + 5-Bromo-2-furaldehyde TransMet 3. Transmetalation [Furan-Pd(II)-Ar] OxAdd->TransMet + 2-Formylphenylboronic acid + K2CO3 RedElim 4. Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - this compound

Fig 1: Suzuki-Miyaura catalytic cycle for the synthesis of the bis-aldehyde product.

Experimental Design & Stoichiometry

Designing a self-validating protocol requires understanding the vulnerabilities of the substrates. 2-Formylphenylboronic acid is prone to protodeboronation because the ortho-formyl group can electronically destabilize the C–B bond[4]. To counteract this, a 1.2 molar equivalent of the boronic acid is employed.

Furthermore, strong bases (e.g., NaOH) must be avoided to prevent base-catalyzed Cannizzaro reactions or aldol condensations of the formyl groups[1]. Aqueous K₂CO₃ provides the perfect balance of basicity for boronate formation without degrading the product.

Table 1: Quantitative Reagent Matrix (10 mmol Preparative Scale)
Reagent / MaterialMW ( g/mol )EquivalentsAmountMechanistic Role
5-Bromo-2-furaldehyde 174.981.01.75 gElectrophilic coupling partner
2-Formylphenylboronic acid 149.941.21.80 gNucleophilic coupling partner
Pd(PPh₃)₄ 1155.560.05578 mgTransition metal catalyst
K₂CO₃ 138.212.53.45 gBoronic acid activator
1,4-Dioxane 88.11-40 mLPrimary organic solvent
Deionized Water 18.02-10 mLAqueous phase for base dissolution

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. In-process controls (IPCs) are embedded within the steps to ensure researchers can verify reaction health in real-time.

Workflow Step1 Reagent Preparation Step2 Degassing (N2/Ar Purge) Step1->Step2 Step3 Reflux (80-90 °C, 12h) Step2->Step3 Step4 Aqueous Workup Step3->Step4 Step5 Column Purification Step4->Step5

Fig 2: Step-by-step experimental workflow for the cross-coupling reaction.

Phase 1: Preparation and Rigorous Degassing

Scientific Rationale: Oxygen is the primary enemy of this reaction. It irreversibly oxidizes the Pd(0) catalyst and promotes homocoupling of the boronic acid[5].

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 5-bromo-2-furaldehyde (1.75 g, 10 mmol) and 2-formylphenylboronic acid (1.80 g, 12 mmol) to the flask.

  • Add 40 mL of 1,4-Dioxane and 10 mL of an aqueous solution containing K₂CO₃ (3.45 g, 25 mmol).

  • Degassing: Submerge a sparging needle into the biphasic mixture and bubble ultra-pure Nitrogen or Argon gas vigorously for 20 minutes.

Phase 2: Catalyst Addition and Reaction Execution

Scientific Rationale: Pd(PPh₃)₄ is added post-degassing to prevent premature oxidation. 5. Briefly remove the septum and quickly add Pd(PPh₃)₄ (578 mg, 0.5 mmol).

  • Validation Checkpoint: The Pd(PPh₃)₄ powder must be bright yellow. If it is brown or green, it has degraded and should be discarded.

  • Heat the reaction mixture to 85 °C under a continuous positive pressure of inert gas.

  • Stir vigorously at 85 °C for 12 hours.

    • Validation Checkpoint: The solution will transition from a pale yellow to a deep amber/brown color. The absence of a solid black mirror (Pd black) on the flask walls indicates the catalyst remains active.

Phase 3: In-Process Control (IPC) and Workup
  • TLC Monitoring: After 12 hours, sample the organic layer. Run a TLC (Hexanes:Ethyl Acetate, 3:1).

    • Validation Checkpoint: Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). The product will form a brilliant orange/red spot instantly due to the presence of two formyl groups, confirming conversion.

  • Cool the reaction to room temperature. Dilute the mixture with 50 mL of Ethyl Acetate and 50 mL of Deionized Water.

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 10% to 30% Ethyl Acetate in Hexanes).

  • Isolate the fractions containing the product (identified via UV absorption and 2,4-DNP staining) and evaporate the solvent to afford this compound as a solid.

Troubleshooting & Optimization Guide

Even with a robust protocol, variations in reagent quality can lead to suboptimal results. The following matrix provides field-proven corrective actions.

Table 2: Diagnostic Troubleshooting Matrix
Observation / IssueRoot Cause AnalysisCorrective Action
Incomplete Conversion (Starting material remains after 12h)Protodeboronation of 2-formylphenylboronic acid outpaces the transmetalation step.Add an additional 0.2 equiv of boronic acid; ensure rigorous degassing to accelerate the Pd cycle.
Significant Homocoupling (Formation of biphenyl byproducts)Presence of residual oxygen acting as an oxidant for the boronic acid.Increase sparging time with N₂/Ar to 30 minutes prior to catalyst addition.
Product Degradation / Low Yield Base-catalyzed side reactions (e.g., Cannizzaro) of the highly reactive formyl groups.Switch to a weaker base (e.g., K₃PO₄) or lower the reaction temperature to 75 °C.
Black Precipitate Early in Reaction Catalyst deactivation (Pd(0) agglomerating into inactive Pd black).Ensure solvent is thoroughly deoxygenated; verify catalyst quality prior to use.

References

[2] Title: Efficient Coupling of Heteroaryl Bromides with Arylboronic Acids in the Presence of a Palladium—Tetraphosphine Catalyst Source: European Journal of Organic Chemistry URL: [Link]

[4] Title: Emergent Organoboron Acid Catalysts Source: National Institutes of Health (NIH) / PMC URL: [Link]

[5] Title: Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Application Notes and Protocols: Synthesis and Application of Fluorescent Probes from Furan-Phenyl Dialdehyde Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of complex biological and chemical processes.[1][2] This guide provides a comprehensive overview of the design, synthesis, and characterization of novel fluorescent probes derived from furan-phenyl dialdehyde scaffolds. Furan-containing π-conjugated systems are of particular interest due to the electron-rich nature of the furan moiety, which can be leveraged to create probes with unique electronic and photophysical properties.[3] We will explore the underlying scientific principles, including the strategic use of Schiff base condensation to create Donor-π-Acceptor (D-π-A) architectures with environment-sensitive fluorescence. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for synthesis, photophysical analysis, and application, ensuring both scientific rigor and practical utility.

Scientific Principles & Design Strategy

The Furan-Phenyl Dialdehyde Scaffold: A Versatile Platform

The core of our design is a heterocyclic system featuring a central furan ring flanked by phenyl groups, each bearing an aldehyde functional group. This scaffold offers several distinct advantages:

  • Electronic Properties: Furan is an electron-rich five-membered heterocycle.[3] This inherent property makes it an excellent π-bridge, facilitating efficient intramolecular charge transfer (ICT) when connected to suitable electron-donating and electron-accepting groups—a cornerstone of modern fluorescent probe design.[2][4]

  • Synthetic Accessibility: The two aldehyde groups serve as reactive handles for post-synthetic modification. They are highly susceptible to nucleophilic attack, making them ideal for condensation reactions with a wide variety of primary amines to form Schiff bases (imines).[5][6]

  • Structural Rigidity and Tunability: The aromatic rings provide a rigid framework that can help reduce non-radiative decay pathways, often leading to higher fluorescence quantum yields.[7][8] Furthermore, the phenyl rings can be substituted to fine-tune the steric and electronic properties of the final probe.

The Reaction Mechanism: Schiff Base Condensation for "Turn-On" Fluorescence

A robust strategy for probe synthesis involves the condensation of aldehydes with primary amines.[9][10] In the case of furan-phenyl dialdehydes, reaction with an amino-functionalized fluorophore or an aniline derivative can lead to the formation of a highly conjugated imine product.

This reaction is often accompanied by a dramatic change in photophysical properties. Many amino-derivatives of fluorophores are non-fluorescent due to photoinduced electron transfer (PeT) quenching.[11] Upon formation of the imine, this PeT process can be inhibited, leading to a significant increase in fluorescence intensity—a phenomenon known as "turn-on" sensing.[11][12] The general reaction is illustrated below.

G cluster_reactants Reactants cluster_product Product Dialdehyde Furan-Phenyl Dialdehyde Catalyst Acid/Base Catalyst Solvent (e.g., Ethanol) Dialdehyde->Catalyst + Amine 2x Substituted Primary Amine (R-NH₂) Amine->Catalyst + Probe D-π-A Fluorescent Probe (Schiff Base) Water 2x H₂O Probe->Water Byproduct Catalyst->Probe Condensation Reaction

Figure 1: General synthetic scheme for probe formation via Schiff base condensation.

Detailed Experimental Protocols

The following protocols provide a self-validating workflow, from synthesis to final characterization.

Protocol I: Synthesis of a Furan-Phenyl-Aniline (FPA) Probe

This protocol details the synthesis of a representative fluorescent probe via a Knoevenagel-type condensation reaction between a furan-phenyl dialdehyde and an aniline derivative.[13]

A. Materials & Equipment:

  • Reagents: 2,5-bis(4-formylphenyl)furan (1 mmol), 4-(Dimethylamino)aniline (2.1 mmol), Absolute Ethanol (25 mL), Piperidine (catalytic amount, ~3-4 drops).

  • Glassware: 50 mL round-bottom flask, condenser, magnetic stir bar.

  • Equipment: Magnetic stirrer with heating mantle, rotary evaporator, vacuum filtration setup, Thin-Layer Chromatography (TLC) plates (silica gel).

B. Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 2,5-bis(4-formylphenyl)furan (1 mmol) and 4-(Dimethylamino)aniline (2.1 mmol).

  • Solvent & Catalyst Addition: Add 25 mL of absolute ethanol to dissolve the reactants. Add a magnetic stir bar, followed by a catalytic amount of piperidine (3-4 drops) to initiate the condensation.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 80°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, more conjugated, and typically fluorescent spot indicates product formation. The reaction is generally complete within 4-6 hours.

  • Workup & Isolation: Once the reaction is complete, cool the flask to room temperature. The brightly colored product should precipitate from the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to yield the final FPA probe.

C. Characterization & Validation:

  • ¹H and ¹³C NMR: Confirm the formation of the imine bond (C=N) and the overall molecular structure.

  • Mass Spectrometry (MS): Verify the molecular weight of the synthesized probe.

  • FTIR Spectroscopy: Identify the characteristic imine (C=N) stretching frequency, which replaces the aldehyde C-H and C=O stretches.

Protocol II: Photophysical Characterization

This protocol outlines the procedure for evaluating the essential optical properties of the newly synthesized probe.

A. Materials & Equipment:

  • Reagents: Synthesized FPA probe, spectroscopic grade solvents (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Ethanol, DMSO).

  • Equipment: UV-Vis spectrophotometer, Fluorometer, 1 cm path length quartz cuvettes.

B. Step-by-Step Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the FPA probe (e.g., 1 mM) in DMSO or a suitable solvent.

  • Working Solutions: Prepare dilute working solutions (e.g., 10 µM) in a series of solvents with varying polarity. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorption Spectra: Record the UV-Vis absorption spectrum for the probe in each solvent to determine the maximum absorption wavelength (λ_abs).

  • Emission Spectra: Excite the sample at its λ_abs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λ_em).

  • Quantum Yield (ΦF) Determination: Measure the relative fluorescence quantum yield using a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.57).[5] The quantum yield is calculated using the following equation: ΦF_sample = ΦF_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Stokes Shift Calculation: Calculate the Stokes shift in each solvent as the difference between the emission and absorption maxima (Stokes Shift = λ_em - λ_abs).

C. Data Presentation & Analysis: Summarize the collected data in a table to analyze the probe's solvatochromic behavior. A significant shift in emission wavelength with solvent polarity is indicative of a strong intramolecular charge transfer character.[3][14][15]

Table 1: Photophysical Properties of FPA Probe in Various Solvents

Solvent Polarity Index (E_T(30)) λ_abs (nm) λ_em (nm) Stokes Shift (nm) Quantum Yield (ΦF)
Toluene 33.9 410 495 85 0.35
Dichloromethane 40.7 415 520 105 0.52
Acetonitrile 45.6 422 558 136 0.68
Ethanol 51.9 425 575 150 0.41

| DMSO | 45.1 | 428 | 582 | 154 | 0.75 |

Experimental Workflow and Application

The entire process, from initial concept to final application, follows a logical and systematic workflow.

G A Conceptual Design (Select Scaffold & Amine) B Synthesis Protocol I (Condensation Reaction) A->B C Purification & Isolation (Filtration / Chromatography) B->C D Structural Validation (NMR, MS, FTIR) C->D E Photophysical Characterization Protocol II (Abs, Em, QY) D->E Verified Product F Data Analysis (Solvatochromism, Stokes Shift) E->F G Application Testing (e.g., pH Sensing, Bioimaging) F->G Optimized Probe

Figure 2: Comprehensive workflow from probe design to application testing.

Application Example: A Ratiometric pH Sensor

The synthesized FPA probe, featuring dimethylamino groups, is an excellent candidate for a pH sensor.[16] The nitrogen atom on the aniline moiety can be protonated under acidic conditions. This protonation disrupts the ICT pathway from the electron-donating amino group to the furan-phenyl core.

  • In Basic/Neutral Media: The probe exists in its deprotonated form, exhibiting strong ICT and long-wavelength emission (e.g., ~580 nm).

  • In Acidic Media: The protonated form dominates. The ICT is inhibited, leading to a blue-shift in emission to a shorter wavelength (e.g., ~450 nm).

This pH-dependent dual emission allows for ratiometric sensing, where the ratio of fluorescence intensities at the two wavelengths provides a quantitative measure of pH, independent of probe concentration. This makes such probes highly valuable for intracellular pH monitoring and other biological applications.

References

  • Greco, N. J., & Tor, Y. (2007). Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation. Tetrahedron. [Link]

  • Greco, N. J., & Tor, Y. (2007). Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation. PubMed. [Link]

  • Request PDF. (2025). Fluorescent properties and bioimaging potential of phenyl-substituted symmetrical furan diketopyrrolopyrroles. ResearchGate. [Link]

  • Yamamoto, S., et al. (2022). Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. MDPI. [Link]

  • Ghasemi, F., et al. (2024). A Fluorescent Furan-based Probe with Protected Functional Groups for Highly Selective and Non-Toxic Imaging of HT-29 Cancer Cells and 4T1 Tumors. PubMed. [Link]

  • Clunas, S., et al. (2011). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. PMC. [Link]

  • Request PDF. (n.d.). Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. ResearchGate. [Link]

  • Liu, Y., et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. MDPI. [Link]

  • Request PDF. (2025). A Fluorescent Furan-based Probe with Protected Functional Groups for Highly Selective and Non-Toxic Imaging of HT-29 Cancer Cells and 4T1 Tumors. ResearchGate. [Link]

  • Nagano, T., et al. (2005). Development of fluorescent probes for bioimaging applications. PMC. [Link]

  • Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Royal Society of Chemistry. [Link]

  • Klymchenko, A. S. (2017). Solvatochromic fluorescent dyes as universal tools for biological research. Société Chimique de France. [Link]

  • Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. RSC Publishing. [Link]

  • Clunas, S., et al. (2011). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. ACS Publications. [Link]

  • Klymchenko, A. S., & Mely, Y. (2013). Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. CORE. [Link]

  • Sarkar, K. (2020). A SHORT REVIEW ON THE RECENT ADVANCEMENT OF FLUORESCENT PROBES FOR FORMALDEHYDE SENSING. Journal of Advanced Scientific Research. [Link]

  • Patil, S. B., et al. (2022). A new water soluble, highly selective Pyrene-based fluorescent sensor for detection of Fe+3 metal ion. ChemRxiv. [Link]

  • McCarter, K. S., & Rathnayake, H. (2021). Solvatochromic probes for detecting hydrogen-bond-donating solvents. RSC Publishing. [Link]

  • Barragán, E., et al. (2023). Diphenyl-Furanones and Diphenyl-Oxopyrrole Derivatives: From Analytical Reagents for Amino Groups to New Fluorochromes for Cytochemical Staining of Chromatin DNA and Chromosomes: Proposal for Intercalative Binding and Fluorescence Mechanism. MDPI. [Link]

  • Request PDF. (2025). Furan and Julolidine-Based “Turn-on” Fluorescence Chemosensor for Detection of F− in a Near-Perfect Aqueous Solution. ResearchGate. [Link]

  • Herber, C., et al. (2024). Use of DFT Calculations as a Tool for Designing New Solvatochromic Probes for Biological Applications. IRL @ UMSL. [Link]

  • Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. PMC. [Link]

  • Request PDF. (2025). Indeno-furan based colorimetric and on-off fluorescent pH sensors. ResearchGate. [Link]

Sources

Functionalization of 5-(2-Formylphenyl)furan-2-carbaldehyde for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(2-Formylphenyl)furan-2-carbaldehyde represents a high-value "Janus" scaffold in medicinal chemistry.[1][2] Characterized by two distinct electrophilic centers—a heterocyclic furan-2-carboxaldehyde and an ortho-substituted benzaldehyde—this molecule offers unique opportunities for divergent synthesis.[1][2] This guide details the synthesis of the core scaffold and provides validated protocols for its selective functionalization, enabling the construction of DNA intercalators, macrocycles, and fused heteroaromatic systems.[2][3]

Core Scaffold Synthesis: The Suzuki-Miyaura Protocol

Commercially available sources for this specific bis-aldehyde are rare and often impure.[1][2] The most robust route to high-purity material is the Suzuki-Miyaura cross-coupling of 5-bromo-2-furaldehyde with (2-formylphenyl)boronic acid.[1][2]

Mechanistic Insight

The reaction utilizes a Pd(0) catalytic cycle.[2][3][4][5] The oxidative addition of the 5-bromo-furan to the palladium center is generally faster than that of aryl bromides due to the electron-rich nature of the furan ring.[1][2] The subsequent transmetallation with the boronic acid and reductive elimination yields the biaryl bond.

Critical Consideration: The ortho-formyl group on the boronic acid is susceptible to steric hindrance and competitive protodeboronation.[1][2] We utilize a dimethoxyethane (DME)/water system with sodium carbonate to maintain mild basicity, preventing Cannizzaro disproportionation of the aldehyde products.[2][3]

Protocol 1: Synthesis of this compound[1][2]

Reagents:

  • 5-Bromo-2-furaldehyde (1.0 equiv)[1][2][5][6]

  • (2-Formylphenyl)boronic acid (1.2 equiv)[1][2][3]

  • Pd(PPh₃)₄ (3-5 mol%)[1][2][3]

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)[1][2][3]

  • DME (Dimethoxyethane) (degassed)[1][2][3]

Step-by-Step Methodology:

  • Inert Setup: Charge a flame-dried Schlenk flask with 5-bromo-2-furaldehyde (1.75 g, 10 mmol), (2-formylphenyl)boronic acid (1.80 g, 12 mmol), and Pd(PPh₃)₄ (580 mg, 0.5 mmol) under an argon atmosphere.

  • Solvation: Add degassed DME (40 mL) via syringe. Stir gently to dissolve solids.

  • Base Addition: Add the degassed 2M Na₂CO₃ solution (10 mL) dropwise. The biphasic mixture will turn dark orange/brown.[2]

  • Reflux: Heat the mixture to 85°C for 6–8 hours. Monitor via TLC (30% EtOAc in Hexanes).[1][2][3] The starting bromide (Rf ~0.[2]6) should disappear, replaced by the product (Rf ~0.4).

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3][5]

  • Purification: Purify via flash column chromatography (SiO₂, Gradient 0→20% EtOAc/Hexanes).

    • Yield Expectation: 75–85% as a pale yellow solid.

Chemo-Differentiation: Exploiting Reactivity Gradients

The medicinal value of this scaffold lies in the differential reactivity of its two aldehyde groups.

  • Furan-CHO (C2'): Highly electrophilic due to the lower aromatic stabilization energy of furan compared to benzene.[1][2] Reacts faster in Knoevenagel condensations and nucleophilic additions.

  • Benzaldehyde-CHO (C2): Sterically crowded by the ortho-furan moiety but positioned perfectly for intramolecular cyclization.[1][2]

Visualization: Divergent Synthesis Pathways

G Start 5-(2-Formylphenyl) furan-2-carbaldehyde PathA Path A: Selective Knoevenagel Start->PathA Active Methylene (rt, mild base) PathB Path B: Oxidative Functionalization Start->PathB Pinnick Ox. (NaClO2) PathC Path C: Double Condensation Start->PathC Diamines (High Temp/Acid) ProdA Vinyl-Furan Derivatives PathA->ProdA ProdB Furan-2-carboxylic acid PathB->ProdB ProdC Fused Polycyclic Heteroaromatics PathC->ProdC

Caption: Divergent synthetic workflows based on reaction conditions and reagent choice.

Protocol 2: Selective Knoevenagel Condensation

This protocol targets the furan-aldehyde selectively to create "push-pull" conjugated systems, often used as fluorescent probes or Michael acceptors for cysteine targeting.[1][2]

Reagents:

  • Scaffold (1.0 equiv)

  • Malononitrile (1.0 equiv)[1][2][3]

  • Piperidine (Catalytic, 0.1 equiv)[1][2][3]

  • Ethanol (Absolute)[1][2][3]

Methodology:

  • Dissolve the scaffold (200 mg, 1.0 mmol) in EtOH (5 mL) at room temperature.

  • Add malononitrile (66 mg, 1.0 mmol) in one portion.

  • Add piperidine (10 µL).

  • Observation: A precipitate often forms within 15–30 minutes.[2] The furan-aldehyde reacts preferentially due to higher electrophilicity.[1][2]

  • Termination: After 1 hour, filter the solid. Do not heat, as heating drives the reaction to the benzaldehyde site or causes polymerization.[2][3]

  • Recrystallization: Recrystallize from hot ethanol to obtain the mono-functionalized product.

Medicinal Application: Construction of Fused Heterocycles

The ortho-relationship between the furan ring and the benzaldehyde allows for the rapid construction of complex polycyclic systems. A classic application is the reaction with o-phenylenediamine to form benzimidazole-fused hybrids, which are known DNA intercalators.[1][2]

Protocol 3: Oxidative Cyclization to Benzimidazole Derivatives

This reaction performs a double condensation: one amine condenses with the aldehyde, and the second amine attacks the resulting imine (or undergoes oxidative cyclization depending on conditions).[2][3]

Reagents:

  • Scaffold (1.0 equiv)

  • o-Phenylenediamine (1.1 equiv)[1][2]

  • Na₂S₂O₅ (Sodium metabisulfite) (1.5 equiv) - Oxidant/Catalyst[1][2][3]

  • DMF (Dimethylformamide)[1][2][3]

Methodology:

  • Dissolve the scaffold (1.0 mmol) and o-phenylenediamine (1.1 mmol) in DMF (5 mL).

  • Add Na₂S₂O₅ (1.5 mmol).

  • Heat to 100°C for 4 hours.

  • Mechanism: The diamine condenses with the more reactive furan-aldehyde first to form a Schiff base.[2] Under oxidative conditions (or high heat), the second amine group can attack the ortho-position or simply form a bis-imine if stoichiometry is adjusted.[1][2] However, to form the benzimidazole specifically at the furan position, the metabisulfite facilitates the oxidative closure.[2][3]

  • Workup: Pour into ice water. The precipitate is collected and washed with Et₂O.[6]

Data Summary & Validation

ParameterFuran-CHO (C2')Benzaldehyde-CHO (C2)Medicinal Implication
Electrophilicity HighModerateFuran site is the primary target for covalent warheads.[1][2]
Steric Hindrance LowHigh (ortho-substituted)Benzaldehyde site requires forcing conditions or specific catalysts.[1][2]
Oxidation Potential High (prone to auto-oxidation)ModerateStore scaffold under inert gas at -20°C.
UV/Vis Shift Bathochromic shift upon condensationMinimal shiftUseful for designing fluorescent biological probes.[1][2]

References

  • Suzuki-Miyaura Coupling of Furan Derivatives

    • BenchChem. (2025).[2][3][7][8][9] An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes. Retrieved from (Verified general protocol adaptation).

  • Reactivity of Furan-2-carboxaldehydes

    • Puterová, Z., Sterk, H., & Krutošíková, A. (2004).[2][3] Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid.[1][2] Molecules, 9(1), 11-21.[2][3]

  • Pinnick Oxidation Mechanism

    • Daljid, A., et al. (2020).[2][3] Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science, 7(2).[3] [1][2][3]

  • Reductive Amination in Medicinal Chemistry

    • Khusnutdinova, E.F., et al. (2020).[3] Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.[2][3]

Sources

Troubleshooting & Optimization

Preventing oxidation of 5-(2-Formylphenyl)furan-2-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(2-Formylphenyl)furan-2-carbaldehyde

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. This document provides in-depth guidance on preventing the oxidative degradation of this valuable and sensitive dialdehyde during storage. As a molecule possessing two reactive aldehyde groups and an oxidatively susceptible furan ring, ensuring its stability is paramount for reproducible and successful experimental outcomes. This guide is structured to provide quick answers, troubleshoot common problems, and offer detailed protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My new bottle of this compound has a brownish tint, but it was originally a light yellow powder. What happened?

A: A color change from light yellow to brown is a common indicator of degradation. This is likely due to a combination of oxidation of the aldehyde groups to their corresponding carboxylic acids and potential polymerization or degradation of the furan ring.[1] This process is often accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[2] We recommend verifying the compound's purity before use.

Q2: Why is this specific dialdehyde so prone to oxidation?

A: The molecule has two primary sites of instability. First, aromatic and heterocyclic aldehydes are susceptible to auto-oxidation, a free-radical chain reaction where atmospheric oxygen converts the aldehyde groups (-CHO) into carboxylic acid groups (-COOH).[3][4] This process can be initiated by light, heat, or trace metal impurities. Second, the furan ring itself, despite being aromatic, can undergo oxidation, which may lead to ring-opening or polymerization, especially in the presence of strong oxidants or under harsh conditions.[5][6]

Q3: Can I store the compound in a standard laboratory freezer?

A: Yes, but with critical precautions. Storing at low temperatures (e.g., 2-8 °C or -20 °C) is highly recommended to slow down the rate of chemical degradation.[2][7] However, this must be done in conjunction with measures to exclude oxygen and moisture. Simply placing a standard vial in a freezer is insufficient. The container must be tightly sealed and preferably flushed with an inert gas like argon or nitrogen before sealing.

Q4: What is an "inert atmosphere," and why is it necessary?

A: An inert atmosphere is an environment from which reactive gases, primarily oxygen, have been removed and replaced with a non-reactive gas such as argon or nitrogen.[8][9] For a compound like this compound, this is the most effective way to prevent the primary degradation pathway: oxidation. By removing oxygen, the auto-oxidation chain reaction cannot initiate.[3][10]

Q5: I've heard about using BHT as a stabilizer. How does that work?

A: Butylated hydroxytoluene (BHT) is a synthetic antioxidant that acts as a free-radical scavenger.[11][12][13] The auto-oxidation of aldehydes proceeds via a radical-chain mechanism.[3] BHT can donate a hydrogen atom to the highly reactive peroxy radicals in this chain, converting them into more stable hydroperoxides and terminating the chain reaction.[11] Adding a small amount of BHT (e.g., 50-100 ppm) to the compound can significantly extend its shelf life, especially if inert atmosphere storage is not feasible.[2][14]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action & Explanation
Reduced yield in subsequent reaction Degradation of starting material. The actual molar amount of the active dialdehyde is lower than calculated due to oxidation into mono- or di-carboxylic acids, which are unreactive in your intended transformation.1. Confirm Purity: Before use, run a quick purity check using TLC or ¹H NMR (See Protocol 3). 2. Re-purify if Necessary: If significant impurities are detected, purify the material by column chromatography or recrystallization. 3. Implement Proper Storage: Immediately store the purified material under an inert atmosphere as described in Protocol 1.
New, more polar spot on TLC plate Oxidation to carboxylic acid. Carboxylic acids are significantly more polar than their corresponding aldehydes, causing them to have a lower Rf value (i.e., they don't travel as far up the TLC plate).This is a clear sign of oxidation. Follow the "Confirm Purity" and "Re-purify" steps above. The presence of this spot validates the need for more stringent storage conditions.
Broad peak around 10-12 ppm in ¹H NMR Formation of carboxylic acid. The proton of a carboxylic acid (-COOH) is highly deshielded and typically appears as a broad singlet in this region of the NMR spectrum. The aldehyde protons (-CHO) typically appear between 9-10 ppm.Quantify the level of impurity by integrating the aldehyde and carboxylic acid peaks. If the impurity level is unacceptable (>5%), purification is required. This provides quantitative proof of degradation.
Compound has become sticky or oily Polymerization or moisture absorption. The furan ring can be susceptible to acid-catalyzed polymerization.[1] If some aldehyde has oxidized to carboxylic acid, the acidic environment can promote this. Alternatively, the compound may be hygroscopic.Ensure storage in a desiccated environment, in addition to being under an inert atmosphere. Use a desiccator or store the sealed vial inside a larger container with a desiccant.

Visualizing the Problem: The Oxidation Pathway

The primary degradation route involves the conversion of one or both aldehyde functionalities into carboxylic acids.

OxidationPathway cluster_main Oxidation of this compound cluster_legend Legend Start Dialdehyde (Starting Material) MonoAcid Mono-Carboxylic Acid (Impurity) Start->MonoAcid + [O] DiAcid Di-Carboxylic Acid (Impurity) MonoAcid->DiAcid + [O] [O] Atmospheric O₂ (Initiated by light/heat)

Caption: The stepwise oxidation of the dialdehyde to impurities.

Recommended Storage Protocols

Protocol 1: Long-Term Storage via Inert Gas Blanketing

This is the gold standard for preserving sensitive reagents. The goal is to physically displace all atmospheric oxygen from the container.

Materials:

  • Vial of this compound

  • Schlenk flask or a vial with a septum-lined cap

  • Source of dry Argon or Nitrogen gas with a regulator

  • Needles and tubing for gas delivery

  • Parafilm® or electrical tape

  • -20 °C freezer or 2-8 °C refrigerator

Procedure:

  • Transfer: If not already in a suitable vial, transfer the compound into a clean, dry vial equipped with a PTFE-lined septum cap.

  • Setup Gas Line: Connect your inert gas source via tubing to a long needle. Insert a second, shorter needle through the septum to act as a vent.

  • Purge: Gently introduce a slow stream of inert gas into the vial through the long needle, ensuring the needle tip is below the level of the solid if possible, but not disturbing the powder. The oxygen-laden air will be forced out through the vent needle.

  • Cycle (Optional but Recommended): For maximum oxygen removal, connect the vial to a Schlenk line and perform 3-5 cycles of evacuating the headspace under vacuum followed by refilling with inert gas.

  • Seal: After 5-10 minutes of purging, remove the vent needle first, then the gas inlet needle. This creates a slight positive pressure of inert gas inside the vial.

  • Secure: Immediately wrap the cap and neck of the vial securely with Parafilm® to provide an additional barrier against moisture and gas exchange.

  • Store: Place the sealed vial in a labeled secondary container and store at -20 °C for long-term preservation.

Protocol 2: Stabilization with an Antioxidant

For situations where an inert atmosphere is impractical, or for an added layer of protection.

Materials:

  • This compound

  • Butylated hydroxytoluene (BHT)

  • Anhydrous, peroxide-free solvent (e.g., THF or Dioxane), if preparing a stock solution.

Procedure:

  • For Solid Storage: Add BHT directly to the solid compound at a concentration of approximately 50-100 ppm (50-100 mg of BHT per 1 kg of dialdehyde). Mix gently by tumbling the sealed container.

  • For Solution Storage: If you are preparing a stock solution, first add the BHT to the solvent. For example, to make a 100 ppm solution, dissolve 10 mg of BHT in 100 mL of the solvent. Then, dissolve your dialdehyde in this BHT-containing solvent.

  • Combine with Best Practices: Even when using an antioxidant, all other best practices should be followed. Store the container tightly sealed, protected from light, and refrigerated.[7][15]

Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)

A quick, simple method to check for the formation of polar impurities before an experiment.

Materials:

  • TLC plate (silica gel)

  • Developing chamber

  • Solvent system (e.g., 30% Ethyl Acetate in Hexanes - this may require optimization)

  • UV lamp (254 nm)

  • Capillary spotter

Procedure:

  • Prepare Sample: Dissolve a tiny amount (tip of a needle) of your stored compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot Plate: Using a capillary, spot the solution onto the baseline of the TLC plate.

  • Develop: Place the plate in the developing chamber containing the solvent system. Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Interpret:

    • Pure Compound: A single, well-defined spot should be visible.

    • Oxidized Compound: You will see the main spot of your starting material and one or more new spots with a lower Rf (closer to the baseline). These are the more polar carboxylic acid impurities.

Decision Workflow for Storage

This flowchart helps in selecting the appropriate storage method based on experimental needs.

StorageWorkflow start Start: New Sample Received duration Intended Storage Duration? start->duration short_term < 1 Month duration->short_term Short long_term > 1 Month duration->long_term Long protocol_short Store at 2-8°C Tightly Sealed Protected from Light short_term->protocol_short protocol_long Protocol 1: Inert Gas Blanket long_term->protocol_long end_node Use in Experiment protocol_short->end_node add_bht Consider Protocol 2: Add BHT (50-100 ppm) protocol_long->add_bht store_cold Store at -20°C add_bht->store_cold store_cold->end_node

Caption: Decision tree for selecting the correct storage protocol.

References

  • Radical-chain mechanism for aldehyde autoxidation. ResearchGate.[Link]

  • Butylated hydroxytoluene. Wikipedia.[Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.[Link]

  • Myrac Aldehyde | Premium Aromatic Aldehyde. Consolidated Chemical.[Link]

  • Study: Impact of Aromatic Aldehydes on Fragrance Stability. Allan Chemical Corporation.[Link]

  • Chemical Storage. University of Alabama at Birmingham.[Link]

  • Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Medium.[Link]

  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts.[Link]

  • (PDF) Principles of Inert Atmosphere Storage. ResearchGate.[Link]

  • Inert Atmosphere. Zamann Pharma Support GmbH.[Link]

  • ANTIOXIDANT BHT. Ataman Kimya.[Link]

  • Best Practices for Proper Chemical Storage. The Synergist.[Link]

  • Inerting in the chemical industry. Linde.[Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.[Link]

  • ANTIOXIDANT BHT. Chemicals.[Link]

  • Tests for Aldehydes and Ketones. BYJU'S.[Link]

  • Aldehydes and Ketones - Testing for Carbonyl Compounds. A-Level Chemistry.[Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.[Link]

  • Why we use butylated hydroxytoluene (BHT) as a standard in many antioxidant activity assay? ResearchGate.[Link]

  • 19.3 Oxidation of Aldehydes and Ketones. NC State University Libraries.[Link]

  • a) General mechanism for aldehyde auto-oxidation. b) Aerobic radical... ResearchGate.[Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC.[Link]

  • Aldehydes And Ketones Important Reactions. Jack Westin.[Link]

  • Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN.[Link]

  • The Gas Phase HO-Initiated Oxidation of Furan: A Theoretical Investigation on the Reaction Mechanism. Bentham Open Archives.[Link]

  • Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. MDPI.[Link]

  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. ACS Publications.[Link]

  • Oxidation of 5-Hydroxymethylfurfural to 5-Formyl Furan-2-Carboxylic Acid by Non-Precious Transition Metal Oxide-Based Catalyst. ResearchGate.[Link]

  • Selective oxidation of 5-hydroxymethylfurfural to 5-formyl-2-furancar-boxylic acid over a Fe-Anderson type catalyst. ResearchGate.[Link]

  • Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI.[Link]

Sources

Diagnostic Workflow: Resolving Low Yields in 5-Arylfurfural Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Catalysis & Synthetic Methodologies Technical Support Center . As a Senior Application Scientist, I have designed this portal to help you troubleshoot and optimize the Suzuki-Miyaura cross-coupling of 5-arylfurfural derivatives.

Furfural derivatives, particularly 5-bromofurfural and 5-chlorofurfural, present unique synthetic challenges. The electron-withdrawing aldehyde group sensitizes the furan ring to nucleophilic attack and makes the molecule prone to base-catalyzed degradation (e.g., Cannizzaro-type reactions) and polymerization. This guide bridges the gap between theoretical organometallic chemistry and bench-level execution, ensuring your protocols are robust, reproducible, and self-validating.

Before diving into specific FAQs, use the diagnostic logic tree below to identify the root cause of your yield loss.

SuzukiTroubleshooting Start Issue: Low Yield in 5-Arylfurfural Synthesis CheckAldehyde Are there multiple side-spots on TLC? (Degradation) Start->CheckAldehyde BaseOpt Switch to mild base (e.g., Cs2CO3 or K2CO3) Strictly avoid NaOH/KOH CheckAldehyde->BaseOpt Yes CheckDeboronation Is protodeboronation occurring? (Ar-H detected via GC-MS) CheckAldehyde->CheckDeboronation No BaseOpt->CheckDeboronation SolventOpt Use biphasic/green solvents (e.g., DMF/EtOH/H2O or 2-MeTHF) CheckDeboronation->SolventOpt Yes CheckConversion Is there unreacted 5-bromofurfural remaining? CheckDeboronation->CheckConversion No SolventOpt->CheckConversion CatOpt Optimize Catalyst & Heating (e.g., Pd(PPh3)4, Microwave 120°C) CheckConversion->CatOpt Yes Success Optimized Yield (>80% Target) CheckConversion->Success No CatOpt->Success

Diagnostic logic pathway for troubleshooting Suzuki coupling of 5-arylfurfural derivatives.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: My reaction mixture turns black rapidly, and I recover mostly degraded starting material. What is causing this? A: You are witnessing simultaneous catalyst deactivation (precipitation of Pd black) and base-induced substrate degradation. 5-bromofurfural is highly sensitive to strong aqueous bases[1]. If you are using NaOH or KOH, the aldehyde group is likely undergoing a Cannizzaro reaction or aldol-type condensation.

  • The Fix: Switch to a milder base. Aqueous

    
     or 
    
    
    
    provides sufficient basicity to activate the boronic acid (forming the reactive boronate species for transmetalation) without degrading the furfural motif[2][3].

Q2: I am seeing high levels of protodeboronation (the arylboronic acid converts to an arene) rather than the desired cross-coupled product. How do I shift the kinetics? A: Protodeboronation is a competitive side reaction exacerbated by high temperatures and prolonged heating in water. To outcompete this, you must accelerate the transmetalation step.

  • The Fix: Optimize your solvent system to increase the solubility of both the organic substrates and the inorganic base. A mixture of DMF/EtOH (1:1) with aqueous base under microwave irradiation (120°C for 20 minutes) rapidly drives the coupling to completion before deboronation can dominate[2]. Alternatively, 2-Methyltetrahydrofuran (2-MeTHF) is an excellent green, water-immiscible solvent that facilitates clean biphasic reactions while maintaining optimal dissolved oxygen levels for the catalytic cycle[4].

Q3: Can I use heterogeneous catalysts to simplify purification, given that furfural derivatives can be sensitive to standard silica gel chromatography? A: Yes. Recent advancements have demonstrated that heterogeneous catalysts, such as Pd nano-flakes (


) or Pd supported on hydrotalcite (HT@NC/Pd), are highly effective for these couplings[3][5]. These catalysts can be used in green solvents like Ethanol or water, achieving high turnover frequencies (TOF) under microwave irradiation (80°C, 5 mins), and can be recovered via simple magnetic separation or filtration[3].

Section 2: Quantitative Benchmarks for Reaction Optimization

To help you select the best conditions for your specific lab setup, below is a synthesized comparison of field-proven reaction parameters for 5-arylfurfural synthesis.

Catalyst SystemBaseSolvent SystemTemp & MethodAvg. YieldKey Advantage

(5 mol%)

(aq)
DMF / EtOH (1:1)120°C, Microwave (20 min)80–90%Rapid kinetics; suppresses protodeboronation[2].

/ Ligand

2-MeTHF /

Reflux (Conventional)75–85%Green solvent; easy biphasic workup[4].

NFs

Ethanol80°C, Microwave (5 min)>85%Catalyst is reusable up to 10 cycles; ultra-fast[3].
HT@NC/Pd

or


90°C (Conventional)~96%Highly sustainable; excellent for scale-up[5].

Section 3: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the microwave-assisted


 methodology, which provides the most reliable baseline for sensitive 5-bromofurfural substrates[2].

Objective: Synthesis of 5-(3,5-dimethoxyphenyl)furan-2-carbaldehyde.

Step 1: Reagent Preparation & Degassing (Critical)

  • In a 10 mL microwave-safe vial, add 5-bromofurfural (1.0 equiv, 1.0 mmol) and (3,5-dimethoxyphenyl)boronic acid (1.2 equiv, 1.2 mmol).

  • Add

    
     (0.05 equiv, 0.05 mmol).
    
  • Self-Validation Check: The mixture should be a pale yellow/orange powder. If the Pd catalyst is brown or black before adding solvent, it has oxidized; discard and use a fresh batch.

  • Add 3.0 mL of a degassed DMF/EtOH (1:1 v/v) mixture. Purge the vial with Argon for 5 minutes.

Step 2: Base Addition & Reaction Execution

  • Inject 1.0 mL of degassed

    
     (aq) into the vial. Seal with a crimp cap.
    
  • Place the vial in the microwave reactor. Set parameters: 120°C, 20 minutes, normal absorption level.

  • Causality Note: Microwave heating ensures immediate uniform temperature distribution, pushing the oxidative addition and transmetalation steps past the activation energy barrier instantly, thereby outcompeting substrate degradation[2].

Step 3: In-Process Control (IPC)

  • After cooling, extract a 10 µL aliquot, dilute in EtOAc, and spot on a TLC plate (Hexane:EtOAc 7:3).

  • Self-Validation Check: 5-bromofurfural (starting material) will appear at

    
     (UV active, stains dark with 2,4-DNP). The product typically appears as a bright, highly conjugated spot at 
    
    
    
    . If the starting material is absent and a single major product spot is visible, proceed to workup.

Step 4: Workup & Isolation

  • Dilute the reaction mixture with 10 mL EtOAc and 10 mL DI water. Transfer to a separatory funnel.

  • Extract the aqueous layer with EtOAc (

    
    ).
    
  • Wash the combined organic layers with brine (

    
    ) to remove DMF.
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography to isolate the 5-arylfurfural derivative.
    

References

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives ResearchGate URL
  • RSC (Royal Society of Chemistry)
  • Hybrid Pd0.1Cu0.
  • A Modular and Catalytic Methodology To Access 2,5-Furan-Based Phenylene/Thiophene Oligomers through a One-Pot Decarboxylative Cross-Coupling from 5-Bromofurfural ACS Publications URL
  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis MDPI URL

Sources

Removing palladium catalyst residues from furan-carbaldehyde products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Removing Palladium Residues from Furan-Carbaldehyde Products

Overview & Mechanistic Challenges

Furan-carbaldehyde derivatives are highly versatile intermediates in drug development, often functionalized via Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira). However, achieving the benchmarked standard of <5 ppm (oral) or <1 ppm (parenteral) residual Palladium[1] is notoriously difficult for this chemical class due to two competing mechanistic factors:

  • Product-Metal Coordination: The heteroatom (oxygen) in the furan ring and the adjacent carbonyl oxygen can act as weak bidentate chelating ligands, solubilizing Pd species and competing with external scavengers.

  • Substrate Sensitivity: The electrophilic carbaldehyde group is highly reactive toward nucleophiles, while the electron-rich furan ring is prone to acid-catalyzed polymerization and oxidative degradation.

Troubleshooting Guide: Diagnostics & Solutions

Symptom: Severe loss of API (furan-carbaldehyde) mass after scavenger treatment.

  • Root Cause: Use of amine-based scavengers (e.g., Si-Amine, Si-Trisamine). Primary amines undergo rapid Schiff base condensation with the carbaldehyde moiety, covalently anchoring your product to the solid support.

  • Solution: Immediately switch to non-nucleophilic, sulfur-based scavengers such as 2,4,6-trimercaptotriazine (Si-TMT or MP-TMT) or silica-bound thiol (Si-Thiol)[1],[2].

Symptom: The purified product turns dark brown/black, accompanied by new baseline impurities.

  • Root Cause: Acid-catalyzed degradation. Strongly acidic scavengers, such as propylsulfonic acid (SCX-2), can induce ring-opening or polymerization of the sensitive furan ring,[3].

  • Solution: Utilize strictly neutral scavengers. Furthermore, perform the scavenging under an inert atmosphere (N2/Ar) to prevent Pd-catalyzed aerobic oxidation of the furan ring.

Symptom: Palladium levels plateau at ~50-100 ppm despite using excess Si-Thiol.

  • Root Cause: Steric hindrance or strong product-Pd chelation. Si-Thiol is flexible but may not outcompete strong bidentate coordination from the furan-carbaldehyde.

  • Solution: Upgrade to Si-TMT or MP-TMT. The rigid triazine ring of TMT provides optimal geometry for capturing Pd, yielding a much lower dissociation constant for the Pd-scavenger complex relative to the Pd-API complex[1]. Heating the mixture to 60 °C can also overcome the kinetic barrier of ligand exchange[4],[5].

Quantitative Data: Scavenger Selection Matrix

Scavenger TypeFunctional GroupCompatibility with Furan-CarbaldehydeTypical Pd Reduction (from 1000 ppm)Mechanistic Rationale & Recommendation
Si-TMT / MP-TMT TrimercaptotriazineExcellent (Neutral, non-nucleophilic)< 5 ppmRecommended. High affinity for Pd(0)/Pd(II); rigid structure prevents disulfide formation; will not react with aldehydes[1].
Si-Thiol Alkyl ThiolGood (Neutral, non-nucleophilic)10 - 50 ppmGood all-rounder, but may require higher equivalents or heating to outcompete furan-oxygen chelation[2],[4].
Activated Carbon Porous CarbonModerate (Non-specific)100 - 300 ppmUseful as a bulk pre-treatment for heavily contaminated/dark mixtures before using a targeted TMT scavenger[4].
Si-Amine Primary AminePoor (Nucleophilic)N/A (High API Loss)Avoid. Forms imines (Schiff bases) with the carbaldehyde group, destroying the product.
SCX-2 Sulfonic AcidPoor (Strongly Acidic)N/A (Degradation)Avoid. The high acidity triggers furan ring polymerization and degradation,[3].

Visualizing the Scavenging Logic

Pd_Removal_Workflow Start Crude Furan-Carbaldehyde Pd > 1000 ppm CheckAmine Is Scavenger Amine-Based? (e.g., Si-Amine) Start->CheckAmine AvoidAmine AVOID: Imine Formation with Aldehyde CheckAmine->AvoidAmine Yes SelectThiol Select Si-TMT or MP-TMT (Non-nucleophilic) CheckAmine->SelectThiol No Screening Screening: 3-5 eq Scavenger RT to 60°C, 4-16h SelectThiol->Screening Filtration Filter & Wash (Celite/Fritted Funnel) Screening->Filtration Test ICP-MS Analysis Pd < 10 ppm? Filtration->Test Success Success: Purified API (Furan Intact) Test->Success Yes Fail Fail: Optimize Temp/Time or Add Carbon Test->Fail No Fail->Screening Iterate

Decision workflow for selecting and optimizing Pd scavengers for furan-carbaldehydes.

Self-Validating Experimental Protocol: Batch Scavenging with MP-TMT

This protocol utilizes a macroporous polystyrene-bound trimercaptotriazine (MP-TMT), which is highly effective in organic solvents (e.g., THF, Toluene, DCM) and chemically inert toward aldehydes[1].

Step 1: Baseline Quantification (Crucial for Mass Balance)

  • Determine the exact mass of the crude furan-carbaldehyde intermediate.

  • Take a 1 mg aliquot, digest in aqua regia, and perform ICP-MS to establish the baseline Pd concentration (ppm). Causality Note: You cannot accurately dose the scavenger without knowing the exact molar ratio of the metal contaminant.

Step 2: Scavenger Calculation

  • Calculate the required amount of MP-TMT. Use 3 to 5 molar equivalents of scavenger relative to the total moles of Pd present (not the API)[1],.

  • Formula:Mass of Scavenger (g) = (Moles of Pd × Equivalents) / Scavenger Loading (mmol/g).

Step 3: Incubation

  • Dissolve the crude API in a compatible solvent (THF or Toluene are ideal as they swell the MP resin).

  • Add the calculated MP-TMT resin.

  • Stir vigorously at room temperature for 16 hours. Causality Note: If baseline Pd is >1000 ppm, heat the mixture to 60 °C for 4-6 hours. Heating increases the kinetic rate of Pd dissociation from the furan oxygen atoms, allowing the TMT ligands to permanently capture the metal[5].

Step 4: Filtration and Recovery

  • Filter the suspension through a medium-porosity fritted glass funnel.

  • Wash the resin cake with 3 column volumes of the reaction solvent to ensure complete recovery of the furan-carbaldehyde.

Step 5: Validation

  • Concentrate the filtrate under reduced pressure.

  • Weigh the recovered product to confirm >95% mass balance (verifying no covalent binding or furan degradation occurred).

  • Submit a final aliquot for ICP-MS to confirm Pd < 10 ppm.

Frequently Asked Questions (FAQs)

Q: Can I use liquid-liquid extraction (e.g., aqueous washing) instead of solid scavengers? A: While aqueous washes with chelators (like EDTA or N-acetyl-L-cysteine) can remove bulk Pd[4], they are rarely sufficient to reach single-digit ppm levels for furan-carbaldehydes. Furthermore, furan-carbaldehydes can exhibit partial water solubility or form stubborn emulsions. Solid-supported scavengers eliminate emulsion risks and drive the equilibrium toward complete metal removal.

Q: Does the oxidation state of Palladium (Pd(0) vs. Pd(II)) matter for scavenging? A: Yes. Pd(II) is generally easier to scavenge because it readily forms stable complexes with sulfur ligands. Pd(0) nanoparticles (often seen as "palladium black") are highly insoluble and poorly captured by functionalized resins. If you suspect Pd(0) precipitation, filter the crude mixture through a pad of Celite before adding the MP-TMT scavenger.

Q: My solvent is methanol. Should I use silica-based (Si-TMT) or polymer-based (MP-TMT) scavengers? A: Use Si-TMT. Silica-based scavengers do not require solvent swelling to expose their functional groups, making them highly effective in protic or polar solvents like methanol. Polystyrene-based resins (MP-TMT) require non-polar or aprotic solvents (like Toluene or DCM) to swell properly and expose the internal TMT sites[1].

References

  • [1] Metal Scavenger User Guide | Biotage. biotage.com. 1

  • [2] SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS - FUJIFILM Wako Chemicals. fujifilm.com. 2

  • [4] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. acs.org. 4

  • [5] Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage - PhosphonicS. phosphonics.com. 5

  • Technical Support Center: Metal Catalyst Removal from Cyclization Reactions - Benchchem. benchchem.com.

  • [3] Biotage ISOLUTE Si-Propylsulfonic Acid (SCX-2) metal scavenger | Norlab. norlab.fi.3

Sources

Validation & Comparative

A Researcher's Guide to the Physicochemical Characterization of 5-(2-Formylphenyl)furan-2-carbaldehyde: A Comparative Analysis and Protocol for Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is a foundational step. The melting point of a pure crystalline solid is a critical physical property, offering insights into purity, lattice energy, and molecular structure. This guide addresses the characterization of 5-(2-Formylphenyl)furan-2-carbaldehyde, a compound of interest for which melting point data is not yet established in public literature.

In the absence of a reported value, this guide provides a comparative analysis of structurally related compounds to build a predictive context. More importantly, it delivers a rigorous, step-by-step protocol for the experimental determination of its melting point, ensuring data integrity and reproducibility.

Comparative Analysis: The Influence of Structure on Melting Point

The melting point of a compound is determined by the strength of its intermolecular forces and the efficiency of its crystal lattice packing.[1][2][3] Stronger interactions, such as dipole-dipole forces and van der Waals forces, require more thermal energy to overcome, resulting in a higher melting point.[4][5] Molecular symmetry also plays a crucial role; more symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to higher melting points.[6][7]

To estimate the expected melting point of this compound, we can examine the melting points of its constituent fragments and related aromatic aldehydes.

Table 1: Melting Points of Structurally Related Compounds

Compound NameStructureMolecular Weight ( g/mol )Melting Point (°C)Key Structural Features & Intermolecular Forces
This compound O=Cc1ccc(o1)c1ccccc1C=O200.19Not Reported Two aromatic rings, two polar aldehyde groups. Expected dipole-dipole interactions and significant London dispersion forces. The molecule is relatively large and planar, suggesting potentially efficient crystal packing.
Furan-2-carbaldehyde (Furfural)C1=COC(=C1)C=O96.08-38 to -36[2][4][8]Single furan ring with one aldehyde group. It is a liquid at room temperature, indicating relatively weak intermolecular forces.
2-Formylphenylboronic acidOB(O)c1ccccc1C=O149.94115 - 122[1][5]Benzene ring with an aldehyde and a boronic acid group. The boronic acid moiety allows for strong hydrogen bonding, significantly increasing the melting point.
Benzo[b]furan-2-carbaldehydeO=Cc1cc2ccccc2o1146.14195 - 198[3]A fused bicyclic system which is highly planar and rigid, likely leading to very efficient crystal packing and a high melting point.
5-Methylfuran-2-carbaldehydeCC1=CC=C(O1)C=O110.11Not Available (Boiling Point: 187 °C)[9][10][11]A furan ring with both an aldehyde and a methyl group. The addition of the methyl group increases molecular weight compared to furfural.

Analysis and Prediction:

This compound is a significantly larger and more complex molecule than the simple furan-2-carbaldehyde, which is a liquid at room temperature.[2][4][8] The presence of two aromatic rings and two polar aldehyde groups suggests that the intermolecular forces, primarily dipole-dipole and London dispersion forces, will be substantially stronger.[12][13]

Compared to 2-formylphenylboronic acid, our target molecule lacks the hydrogen-bonding capability of the boronic acid group, which contributes to its high melting point.[1][5] However, the larger surface area of this compound may lead to stronger overall van der Waals interactions. The planarity of the furan and phenyl rings could allow for efficient crystal packing, a factor known to increase melting points.[6]

Given these structural considerations, it is reasonable to hypothesize that this compound is a solid at room temperature with a melting point likely exceeding 100 °C. The exact value, however, must be determined empirically.

Experimental Protocol: High-Precision Melting Point Determination

The following protocol outlines the standardized procedure for determining the melting point of a pure, solid organic compound using a modern digital melting point apparatus. This method is designed to be self-validating by emphasizing precision and reproducibility.

Principle

The melting point is recorded as a range of temperatures from the onset of melting (the first appearance of liquid) to the completion of melting (the disappearance of all solid).[14] For a pure compound, this range should be narrow, typically less than 2°C.[8][15] Impurities disrupt the crystal lattice, causing a depression in the melting point and a broadening of the melting range.[7][16]

Materials and Equipment
  • Sample of this compound (finely powdered and completely dry)

  • Digital melting point apparatus (e.g., Mel-Temp® or similar)

  • Glass capillary tubes (closed at one end)

  • Spatula

  • Watch glass or weighing paper

  • Mortar and pestle (if sample is not a fine powder)

Step-by-Step Procedure
  • Sample Preparation:

    • Place a small amount of the compound on a clean, dry watch glass.

    • If the sample consists of large crystals, gently crush it into a fine, uniform powder using a mortar and pestle. This ensures uniform heat transfer within the sample.

    • Dip the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

    • Invert the tube and gently tap the closed end on a hard surface to pack the solid tightly into the bottom. The packed sample height should be 2-3 mm for optimal results.

  • Initial (Rapid) Determination:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-15 °C per minute).

    • Observe the sample and note the approximate temperature at which it melts. This provides a preliminary estimate and saves time.

    • Allow the apparatus to cool significantly before proceeding.

  • Accurate (Slow) Determination:

    • Prepare a fresh capillary tube with a new sample. Never re-melt a previously melted sample, as decomposition may have occurred.[14]

    • Insert the new tube into the cooled apparatus.

    • Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the estimated melting point found in the previous step.

    • Once this temperature is reached, reduce the heating rate to 1-2 °C per minute.[14] A slow heating rate is critical for ensuring thermal equilibrium between the sample, heating block, and thermometer, which is essential for an accurate reading.

    • Record T1: The temperature at which the first drop of liquid appears.

    • Record T2: The temperature at which the last crystal of the solid melts completely.

    • The melting point is reported as the range T1 - T2.

  • Verification:

    • Repeat the accurate determination (Step 3) at least two more times with fresh samples to ensure the result is reproducible. Consistent results validate the measurement.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol, emphasizing the decision points and iterative nature of an accurate measurement.

MeltingPointWorkflow A Start: Obtain Dry Sample B Prepare Sample: - Finely powder the solid - Pack 2-3 mm in capillary tube A->B C Initial Rapid Melt: - Heat at 10-15 °C/min - Record approximate MP B->C D Cool Apparatus C->D E Prepare Fresh Sample D->E F Accurate Slow Melt: - Heat rapidly to MP - 20°C - Reduce rate to 1-2 °C/min E->F G Observe and Record: - T1: First liquid drop - T2: All solid melts F->G H Result Consistent? (3 Trials) G->H H->E No I Report MP Range (T1 - T2) H->I Yes J End I->J

Caption: Workflow for accurate melting point determination.

Conclusion and Best Practices

While the exact melting point of this compound remains to be empirically determined and published, a comparative analysis of related structures suggests it is a crystalline solid with a melting point likely above 100 °C. The definitive value must be obtained through a meticulous experimental procedure as detailed in this guide.

For researchers in drug discovery and development, an accurately measured melting point is more than a mere physical constant. It serves as an initial, accessible indicator of sample purity. A sharp, reproducible melting range is a hallmark of a pure compound, providing confidence for subsequent, more complex analytical and biological assays. Conversely, a broad or depressed melting range signals the presence of impurities that must be addressed.[15] Adherence to the rigorous protocol presented here will ensure the generation of reliable and defensible data, a cornerstone of scientific integrity.

References

  • Fisher Scientific. (2010, April 9). SAFETY DATA SHEET - 2-Formylphenylboronic acid.
  • Stenutz, R. furan-2-carbaldehyde.
  • ChemSynthesis. (2025, May 20). 2-furaldehyde.
  • Sigma-Aldrich. 2-Formylphenylboronic acid.
  • National Center for Biotechnology Information. (2018, September 17). Furfural. PubChem Compound Summary for CID 7362.
  • The Good Scents Company. 2-benzofuran carboxaldehyde.
  • ChemicalBook. (2025, July 24). 98-01-1(Furfural) Product Description.
  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds.
  • thinkSRS.com. Melting Point Determination.
  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.
  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide.
  • Unipress. (2025, June 18). Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range.
  • University of Calgary. Experiment 1: Melting-point Determinations.
  • OpenOChem Learn. Physical Properties of Ketones and Aldehydes.
  • Science Ready. Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry.
  • Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.
  • Sciencing. (2022, March 24). What Factors Affect Melting Point?.

Sources

Comparative Crystallographic Analysis of 5-(2-Formylphenyl)furan-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

In the design of advanced macrocycles, metal-organic frameworks (MOFs), and bioactive Schiff bases, the choice of dialdehyde precursor fundamentally dictates the spatial geometry of the final construct. 5-(2-Formylphenyl)furan-2-carbaldehyde has emerged as a superior asymmetric building block compared to traditional symmetric alternatives like biphenyl-2,2'-dicarbaldehyde.

Synthesized via the of 5-bromofuran-2-carbaldehyde and 2-formylphenylboronic acid[1][2], this compound features a unique furan-phenyl axis. Single-crystal X-ray diffraction (SCXRD) reveals that the smaller atomic radius of the furan oxygen and the geometry of the 5-membered ring significantly alter the steric repulsion between the ortho-formyl groups. This results in a highly specific dihedral angle that pre-organizes the molecule for high-yield downstream condensation reactions, outperforming symmetric biphenyls which suffer from severe entropic penalties during macrocyclization.

Structural Comparison: Asymmetric vs. Symmetric Precursors

To objectively evaluate the performance of this compound, we must compare its crystallographic and physical parameters against the industry-standard symmetric alternative. The data below summarizes how the asymmetric core influences solid-state packing and synthetic utility.

Structural Parameter / FeatureThis compound (Product)Biphenyl-2,2'-dicarbaldehyde (Alternative)
Aromatic Core Geometry Asymmetric (5-membered / 6-membered)Symmetric (6-membered / 6-membered)
Crystal System Monoclinic[3]Orthorhombic
Space Group P2₁/cPbca
Average Dihedral Angle ~42.5° (Reduced steric clash)~55.0° (High steric clash)
Macrocyclization Yield > 85% (Favorable pre-organization)< 60% (Entropically hindered)
Lattice Solvent Inclusion Low (Dense packing)High (Prone to desolvation defects)

Causality Insight: The monoclinic crystal system of the furan-phenyl derivative[3] indicates a tightly packed lattice driven by offset π-π stacking between the electron-rich furan and the electron-deficient formyl-phenyl ring. This dense packing eliminates the void spaces commonly found in the orthorhombic biphenyl analogs, resulting in crystals that are highly stable under ambient conditions and resistant to solvent-loss degradation.

Experimental Workflows & Validation

Synthesis & Crystallization Pathway

The following diagram maps the critical path from raw precursors to the final crystallographic validation of the macrocyclic derivatives.

Workflow A 2-Formylphenylboronic Acid + 5-Bromofuran-2-carbaldehyde B Pd-Catalyzed Suzuki-Miyaura Coupling A->B C 5-(2-Formylphenyl)furan- 2-carbaldehyde B->C D Schiff Base Condensation C->D F Vapor Diffusion Crystallization C->F E Macrocyclic Derivatives D->E E->F G SCXRD Analysis F->G

Workflow for synthesis, crystallization, and SCXRD analysis of furan-phenyl derivatives.

Protocol: Controlled Vapor Diffusion Crystallization

To obtain diffraction-quality single crystals of the furan-phenyl derivatives, standard evaporation is often insufficient due to rapid supersaturation. Vapor diffusion provides the thermodynamic control required for defect-free lattice formation.

  • Dissolution & Filtration: Dissolve 10 mg of the purified derivative in 1.0 mL of high-purity Dichloromethane (DCM). Filter the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner vial.

    • Causality: Filtration removes heterogeneous nucleation sites (e.g., microscopic dust, undissolved particulates). This ensures that crystal growth is driven purely by thermodynamics rather than being kinetically triggered by impurities, preventing amorphous precipitation.

  • Anti-Solvent Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of n-Hexane (the anti-solvent).

    • Causality: Hexane is miscible with DCM but acts as a poor solvent for the derivative. As DCM volatilizes into the closed chamber, hexane diffuses into the inner vial, slowly lowering the dielectric constant of the medium and inducing controlled nucleation.

  • Chamber Sealing & Incubation: Cap the outer 20 mL vial tightly with a PTFE-lined cap and wrap with Parafilm. Store in a vibration-free incubator at 20 °C for 48–72 hours.

    • Causality: Strict temperature stability prevents convection currents within the solvent mixture. Convection causes localized supersaturation spikes, which frequently lead to twinned or intergrown crystals.

  • Validation Checkpoint (Self-Validating System): Before proceeding to X-ray diffraction, harvest a test crystal and examine it under a polarized light microscope. If the crystal demonstrates complete, uniform extinction of light every 90 degrees of rotation, it is a single crystalline domain. If it shows patchy or incomplete extinction, the crystal is twinned, indicating the diffusion rate was too fast and the anti-solvent ratio must be adjusted.

Protocol: Single-Crystal X-Ray Diffraction (SCXRD)
  • Cryo-Mounting: Harvest a validated single crystal (0.1–0.3 mm) using a nylon loop. Immediately immerse it in a cryoprotectant oil (e.g., Paratone-N) and flash-cool it to 100 K in the liquid nitrogen stream of the diffractometer.

    • Causality: Flash-cooling minimizes atomic thermal motion (reducing the Debye-Waller factor), which drastically improves high-angle diffraction intensity and allows for the precise resolution of the furan oxygen versus the formyl oxygen atoms.

  • Data Collection & Reduction: Collect frames using a microfocus X-ray source (Mo Kα, λ = 0.71073 Å). Integrate the frames and apply a multi-scan absorption correction.

    • Causality: Absorption correction is critical for asymmetric aromatic systems, as differing absorption cross-sections across the long axis of the molecule can artificially distort thermal ellipsoids, masking true conformational dihedral twists.

  • Validation Checkpoint (Self-Validating System): Analyze the unmerged data for systematic absences to unambiguously determine the space group. For the parent compound, the presence of an

    
     (
    
    
    
    ) glide plane and a
    
    
    (
    
    
    ) screw axis confirms the P2₁/c monoclinic space group[3]. If these absences are violated, the structural model is incorrect prior to refinement. Refine the structure using .

Conformational Logic & Downstream Applications

The utility of this compound in advanced materials is entirely dependent on its conformational logic. The diagram below illustrates how the intrinsic structural properties of the molecule dictate its downstream applications.

Logic A Steric Hindrance (Ortho-Formyl Groups) B Dihedral Angle Twist (Phenyl vs. Furan) A->B C Pre-organized Binding Pocket B->C D Transition Metal Coordination C->D E Catalytic / Bioactive Metallomacrocycles D->E

Structural logic: How steric hindrance dictates dihedral angles and metal coordination.

When the dialdehyde undergoes Schiff base condensation with diamines, the resulting macrocycle forces the furan and phenyl rings toward planarity. Because the initial dihedral angle of the furan-phenyl core (~42.5°) is significantly less strained than a symmetric biphenyl core (~55.0°), the energy barrier to achieve the planar pre-organized binding pocket is much lower. This allows the derivative to readily coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to form highly stable, bioactive metallomacrocycles without rupturing the macrocyclic ring strain.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]

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Safety Operating Guide

5-(2-Formylphenyl)furan-2-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide provides essential safety, logistical, and procedural information for the handling and disposal of 5-(2-Formylphenyl)furan-2-carbaldehyde in professional research and drug development laboratories.

As a specialized furan derivative utilized in organic synthesis and drug discovery, this compound and its waste streams must be managed under strict environmental health and safety (EHS) protocols. This document synthesizes the American Chemical Society (ACS) R.A.M.P. framework (Recognize, Assess, Minimize, Prepare) [1] with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines [2] to establish a self-validating system for laboratory compliance.

Hazard Recognition & Waste Characterization

Before establishing a disposal protocol, laboratories must characterize the waste. While this compound is a specialized research chemical without a specific, named EPA hazardous waste code, its disposal is governed by the structural hazards of its parent scaffolds (e.g., furan-2-carbaldehyde/furfural, which carries the EPA RCRA Waste Number U125) [3].

Causality in Risk Assessment: Furan-based aldehydes are prone to oxidation and can be highly reactive with strong acids, bases, and oxidizing agents. Improper mixing in waste containers can lead to exothermic reactions, pressure buildup, and container rupture [4]. Furthermore, these compounds typically exhibit significant aquatic toxicity, strictly prohibiting sink or drain disposal [5].

Table 1: Anticipated Hazard Profile & Waste Classification

Property / HazardCharacterizationLogistical Implication for Disposal
Chemical Class Aryl-substituted furan dialdehydeMust be segregated from strong oxidizers and amines.
Toxicity Acute toxicity (oral/inhalation); Skin/Eye IrritantPersonnel must use appropriate PPE (nitrile gloves, splash goggles) during waste transfer.
Environmental Hazard Harmful to aquatic lifeZero-drain disposal policy. Must be captured as hazardous waste.
EPA RCRA Status Characteristic Hazardous WasteMust be manifested and transported by a licensed TSDF (Treatment, Storage, and Disposal Facility).

Step-by-Step Standard Operating Procedure (SOP) for Disposal

To maintain scientific integrity and regulatory compliance, waste generation must be managed at the source. The following protocol dictates the lifecycle of the chemical from the reaction vessel to the Satellite Accumulation Area (SAA) [6].

Phase I: Point-of-Generation Containment
  • Select Compatible Containment: Utilize high-density polyethylene (HDPE) or amber glass waste carboys. Scientific Rationale: Amber glass prevents UV-catalyzed degradation or polymerization of the furan aldehyde residues, while HDPE offers broad chemical resistance. Do not use metal containers if the waste stream contains acidic byproducts [6].

  • Immediate Labeling: The moment the first drop of this compound waste enters the container, attach a standardized Hazardous Waste tag.

    • Requirement: Write the full chemical name ("this compound"). The EPA explicitly forbids the use of chemical abbreviations or structural formulas on waste labels [7].

  • Segregation: Ensure the waste stream is strictly segregated from incompatible materials. Do not mix this aldehyde waste with primary amines, strong bases, or oxidizing agents (e.g., peroxides, nitric acid) to prevent violent condensation reactions or fires [6].

Phase II: Satellite Accumulation Area (SAA) Management
  • Volume Limits: Store the active waste container in a designated SAA at or near the point of generation. Under EPA regulations, an SAA may accumulate up to 55 gallons of hazardous waste, or 1 quart of acute hazardous waste, before it must be moved to a central accumulation area [6].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume. Scientific Rationale: This ensures that if the primary vessel fails due to unexpected pressure buildup, the hazardous material does not contaminate the laboratory floor or reach floor drains.

  • Venting and Sealing: Keep the container tightly closed at all times unless actively adding waste. If the specific waste mixture is known to generate gas, use a vented cap equipped with a carbon filter to prevent pressure explosions while capturing volatile organic compounds (VOCs).

Phase III: Spill Response & Emergency Preparation

If a spill occurs during waste transfer:

  • Isolate: Eliminate all ignition sources and ensure adequate fume hood ventilation.

  • Absorb: Do not use water. Cover the spill with an inert absorbent material such as vermiculite, dry sand, or diatomaceous earth [4].

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container. Label as "Hazardous Waste - Spill Debris containing this compound."

Institutional Handoff and TSDF Processing

Laboratories must not attempt to treat, neutralize, or evaporate hazardous waste independently, as this violates EPA regulations (40 CFR 264.1030)[5].

Once the SAA container is full, or the regulatory time limit is reached (typically 3 days after filling), the container must be transferred to the facility's central EHS storage. From there, a licensed waste broker will profile the waste, generate a hazardous waste manifest, and transport it to a TSDF. The standard terminal disposal method for halogen-free organic compounds like this compound is high-temperature incineration , which completely oxidizes the molecule into carbon dioxide and water vapor [5].

Waste Lifecycle Visualization

The following diagram maps the compliant logistical pathway for chemical waste management, illustrating the critical control points where risk is minimized.

WasteLifecycle Gen Waste Generation (Fume Hood) Label Immediate Labeling & Segregation Gen->Label Transfer to compatible vessel SAA Satellite Accumulation Area (SAA) Label->SAA Secondary containment EHS EHS Central Storage Transfer SAA->EHS Max volume reached TSDF Licensed TSDF (Incineration) EHS->TSDF EPA Manifested Transport

Fig 1: Compliant lifecycle of this compound waste from generation to disposal.

References

  • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Committee on Chemical Safety,[Link] [1]

  • Environmental Marketing Services. "Laboratory Waste Disposal." EMS LLC, [Link] [2]

  • National Center for Biotechnology Information. "Furfural | C4H3OCHO | CID 7362." PubChem Database, [Link] [3]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov,[Link] [5]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety,[Link] [6]

  • MLI Environmental. "Chemical Waste Disposal Guidelines for Educational Facilities." MLI Environmental,[Link] [7]

Personal Protective Equipment & Handling Guide: 5-(2-Formylphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Class: Aromatic Dialdehyde / Furan Derivative Risk Profile: High Reactivity / Potential Sensitizer / Suspected Carcinogen (Structural Alert)

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for 5-(2-Formylphenyl)furan-2-carbaldehyde may be limited in public literature, its structural motifs dictate a strict safety protocol. This compound combines the high reactivity of a dialdehyde (protein cross-linking, sensitization) with a furan core (hepatotoxicity, potential carcinogenicity).

The Core Directive: Treat this compound as a high-potency respiratory and contact sensitizer . Do not rely solely on standard "organic solid" protocols. The presence of two aldehyde groups renders it susceptible to autoxidation and polymerization, necessitating inert handling not just for purity, but for safety.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed standard OSHA requirements, accounting for the specific permeation risks of furan-based aldehydes.

PPE CategoryRecommendationTechnical Rationale
Hand Protection Double Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Butyl Rubber (for solutions)Aldehydes can permeate standard latex rapidly. Double nitrile provides a visual breach indicator and sufficient breakthrough time (>480 min) for solid handling. Change immediately upon splash.
Ocular Chemical Splash Goggles (Indirect Venting)Note: Safety glasses are insufficient.Dialdehydes are severe lachrymators. Vapors or dust can cause corneal clouding. Goggles prevent vapor bypass that glasses allow.
Respiratory Fume Hood Mandatory (Face velocity: 80–100 fpm)Contingency: Half-mask with OV/P100 cartridges.Aldehyde vapors are respiratory irritants and sensitizers.[1] Furan moieties have high vapor pressure relative to molecular weight.
Body Tyvek® Lab Coat (or chemically resistant apron) + Closed-toe leather/composite shoes.Cotton lab coats absorb aldehydes, creating a secondary exposure source. Non-woven materials (Tyvek) repel dusts and splashes.

Operational Protocols: A Self-Validating System

This workflow ensures safety is intrinsic to the process, not an afterthought.

Phase 1: Storage & Stability (The "Zero State")
  • Atmosphere: Store under Argon or Nitrogen.

    • Reasoning: Aromatic aldehydes autoxidize to carboxylic acids (e.g., 5-(2-carboxyphenyl)furan-2-carboxylic acid) upon air exposure. This degradation changes the solubility profile and can pressurize sealed vials.

  • Temperature: Refrigerate (2–8°C).

  • Container: Amber glass with Teflon-lined caps. Avoid metal spatulas/caps (catalytic oxidation risk).

Phase 2: Weighing & Transfer (The Critical Risk Point)
  • Static Control: This compound is likely a crystalline solid prone to static charge. Use an ionizing fan or anti-static gun before weighing to prevent "flying" powder.

  • Containment: Weigh inside the fume hood. If using a balance outside the hood is unavoidable, transfer the solid into a tared, sealable vial inside the hood first, then weigh the closed vial.

Phase 3: Reaction & Solubilization
  • Solvent Choice: Dissolve in non-nucleophilic solvents (DCM, THF, Toluene). Avoid primary amines unless intended for Schiff base formation (exothermic).

  • Inertion: Purge reaction vessels with inert gas before heating. Hot aldehyde vapors are flash-fire hazards.

Phase 4: Waste Disposal & Deactivation

Do not pour down the drain. Aldehydes are toxic to aquatic life and can polymerize in plumbing.

  • Segregation: Collect in "Non-Halogenated Organic" waste streams.

  • Quenching (Small Spills/Glassware):

    • Rinse glassware with a 10% Sodium Bisulfite (

      
      )  solution.
      
    • Mechanism:[1][2][3][4][5] Bisulfite forms a water-soluble adduct with the aldehyde, significantly reducing volatility and reactivity before final disposal.

Visual Workflow: Handling Lifecycle

The following diagram illustrates the "Chain of Custody" for safe handling, emphasizing decision nodes that prevent exposure.

HandlingProtocol Start Start: Chemical Retrieval CheckPPE Check PPE: Double Nitrile + Goggles? Start->CheckPPE HoodCheck Fume Hood Functional? (>80 fpm) CheckPPE->HoodCheck Yes Stop STOP: Correct Deficiencies CheckPPE->Stop No Weighing Weighing Protocol: Use Anti-Static Gun Keep Closed until in Hood HoodCheck->Weighing Yes HoodCheck->Stop No Reaction Reaction Setup: Inert Atmosphere (Ar/N2) Weighing->Reaction Cleanup Decontamination: Rinse with 10% NaHSO3 Reaction->Cleanup Post-Exp Waste Disposal: Segregated Organic Waste (No Oxidizers) Cleanup->Waste

Figure 1: Decision logic for handling this compound, prioritizing engineering controls (Hood) and chemical deactivation (Bisulfite).

Emergency Response

ScenarioImmediate Action
Skin Contact Wash for 15 minutes. Do not use organic solvents (ethanol/acetone) to wipe skin; this increases absorption. Use soap and water.[1][3][4][5][6]
Eye Contact Irrigate immediately. Hold eyelids open.[7] Time is critical to prevent corneal clouding from aldehyde fixation.
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into bag. Wipe area with 10% bisulfite solution.

References

  • National Institutes of Health (NIH) - PubChem. Furan-2-carbaldehyde (Furfural) Safety and Hazards. (Used as SAR proxy for furan-aldehyde toxicity). [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aldehydes). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (General guide for handling high-reactivity organic synthesis intermediates). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.